molecular formula C44H22Cl8N4 B12336736 meso-Tetra (2,6-dichlorophenyl) porphine CAS No. 32350-86-0

meso-Tetra (2,6-dichlorophenyl) porphine

Cat. No.: B12336736
CAS No.: 32350-86-0
M. Wt: 890.3 g/mol
InChI Key: GEGKKLOCNBPZOG-UHFFFAOYSA-N
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Description

Historical Evolution of Synthetic Porphyrins and Their Significance

The journey into the world of synthetic porphyrins began in the early 20th century, driven by a desire to understand the fundamental roles of naturally occurring porphyrins like heme and chlorophyll (B73375) in biological processes such as oxygen transport and photosynthesis. nih.govfrontierspecialtychemicals.com The first synthesis of a synthetic porphyrin, tetraphenylporphyrin (B126558) (TPP), was reported by Rothemund in 1935, a process that involved heating pyrrole (B145914) and benzaldehyde (B42025) in a sealed bomb. nih.gov This was later refined by Adler and Longo, who developed a more accessible method of refluxing the reactants in propionic acid open to the air, making synthetic porphyrins more widely available for study. nih.govresearchgate.net

The development of synthetic methodologies, such as the Lindsey synthesis which involves a two-step process of condensation and subsequent oxidation, provided even higher yields and greater versatility, particularly for creating more complex and sterically hindered porphyrins. pdx.edu This opened the door to the systematic modification of the porphyrin periphery, allowing chemists to fine-tune the electronic and photophysical properties of these macrocycles. uit.no The significance of synthetic porphyrins lies in their ability to act as mimics for natural systems, enabling detailed studies of biological mechanisms, and their application in a vast array of fields including catalysis, medicine, and materials science. nih.govnih.gov

Rationale for Research on Sterically Hindered Meso-Aryl Porphyrins

The introduction of bulky substituents at the meso-aryl positions of a porphyrin ring induces significant steric strain, forcing the otherwise planar macrocycle to adopt a non-planar, often ruffled or saddle-shaped, conformation. nih.govrsc.org This distortion of the porphyrin core is a key reason for the intense research interest in these molecules. The non-planarity alters the electronic properties of the porphyrin, affecting its absorption and emission spectra, as well as its redox potentials. nih.gov

Furthermore, the bulky groups create protected pockets or cavities on either side of the porphyrin plane. pdx.edu This structural feature is particularly valuable in the field of catalysis, as it can create a specific environment around a coordinated metal center, influencing substrate selectivity and preventing the deactivation of the catalyst through the formation of inactive dimers. chemicalbook.com The steric hindrance can also enhance the stability of the catalyst, particularly in oxidation reactions. pdx.edu

Specific Focus on meso-Tetra(2,6-dichlorophenyl)porphine (TDCPP)

Meso-Tetra(2,6-dichlorophenyl)porphine (TDCPP) is a prime example of a sterically hindered porphyrin. The four 2,6-dichlorophenyl groups at the meso positions create significant steric crowding, which is expected to force the porphyrin macrocycle into a non-planar conformation. nih.gov This ruffling or saddling of the porphyrin core is a defining structural feature.

The electronic configuration of TDCPP is significantly influenced by both the steric and electronic effects of the dichlorophenyl substituents. The chlorine atoms are electron-withdrawing groups, which generally make the porphyrin ring more difficult to oxidize and easier to reduce. nih.gov This is reflected in the electrochemical properties of TDCPP and its derivatives. For instance, the introduction of twelve nitro substituents onto the TDCPP framework results in complexes with exceptionally high reduction potentials, shifted by over +1.6 V compared to the parent TDCPP. acs.org

The UV-visible absorption spectrum of TDCPP in toluene (B28343) exhibits a characteristic Soret band at approximately 419 nm and weaker Q-bands in the visible region. The presence of the heavy chlorine atoms also influences the photophysical properties, potentially enhancing intersystem crossing from the singlet excited state to the triplet state, a crucial property for applications like photodynamic therapy. acs.orgnih.gov

Physicochemical Properties of meso-Tetra(2,6-dichlorophenyl)porphine
PropertyValueReference
Molecular FormulaC44H22Cl8N4 uit.no
Molecular Weight890.32 g/mol uit.no
AppearancePurple to reddish crystalline powder nih.gov
SolubilityInsoluble in water; soluble in organic solvents like chloroform (B151607) and dichloromethane (B109758) nih.gov
Soret Band (in toluene)~419 nm

The unique structural and electronic properties of TDCPP make it a valuable compound in both materials science and catalysis. Its robust nature and tunable characteristics have led to its use in a variety of applications.

In the realm of catalysis, iron complexes of TDCPP have demonstrated high efficiency in the photoreduction of carbon tetrachloride. nih.gov Furthermore, derivatives of TDCPP have been shown to be effective catalysts for oxidation reactions, such as the epoxidation of alkenes and the hydroxylation of alkanes. acs.org The steric bulk of the dichlorophenyl groups helps to protect the catalytic metal center, enhancing the catalyst's stability and turnover number.

Properties

CAS No.

32350-86-0

Molecular Formula

C44H22Cl8N4

Molecular Weight

890.3 g/mol

IUPAC Name

5,10,15,20-tetrakis(3,4-dichlorophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H22Cl8N4/c45-25-5-1-21(17-29(25)49)41-33-9-11-35(53-33)42(22-2-6-26(46)30(50)18-22)37-13-15-39(55-37)44(24-4-8-28(48)32(52)20-24)40-16-14-38(56-40)43(36-12-10-34(41)54-36)23-3-7-27(47)31(51)19-23/h1-20,53,56H

InChI Key

GEGKKLOCNBPZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)Cl)Cl)C8=CC(=C(C=C8)Cl)Cl)C=C4)C9=CC(=C(C=C9)Cl)Cl)N3)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Meso Tetra 2,6 Dichlorophenyl Porphine

Foundational Synthetic Approaches to Meso-Substituted Porphyrins

The creation of symmetrical meso-tetraarylporphyrins has been dominated by a few key methodologies that laid the groundwork for modern synthetic strategies. These methods, while foundational, often contended with challenges such as low yields, harsh reaction conditions, and the formation of difficult-to-separate byproducts.

Rothemund and Adler-Longo Methodologies

The earliest systematic approach to porphyrin synthesis was developed by Paul Rothemund in 1936. The Rothemund reaction involves the condensation of pyrrole (B145914) and an aldehyde in a sealed tube at high temperatures and pressures, often in a solvent like pyridine (B92270). rsc.orgulisboa.pt While groundbreaking, this method typically resulted in very low yields of the desired porphyrin. For instance, the synthesis of 5,10,15,20-tetraphenylporphyrin (TPP) using this method yielded only 7.5–9% of the product. rsc.org A significant drawback of the Rothemund method was the co-formation of chlorin (B1196114), a porphyrin derivative where one of the pyrrole rings is reduced, as a major contaminant. rsc.org

In the mid-1960s, Alan Adler and Frederick Longo introduced a significant improvement to the Rothemund method. The Adler-Longo methodology simplified the procedure by conducting the reaction in a single step in refluxing carboxylic acids, such as acetic acid or propionic acid, open to the atmosphere. rsc.orgscirp.orgarkat-usa.org This approach eliminated the need for sealed vessels and high pressures. The atmospheric oxygen served as the oxidant for the porphyrinogen (B1241876) intermediate. While the Adler-Longo method offered a more convenient and higher-yielding route (typically 10-30%), it still suffered from the formation of tar-like byproducts, which complicated the purification process. scirp.org For example, the synthesis of meso-tetra-p-chlorophenylporphin using this method gives a 20% yield. ulisboa.pt

Comparison of Rothemund and Adler-Longo Methodologies
FeatureRothemund MethodAdler-Longo Method
Reaction ConditionsHigh temperature and pressure (sealed vessel)Refluxing carboxylic acid (open to air)
Typical SolventsPyridineAcetic acid, Propionic acid
YieldsVery low (e.g., <10% for TPP)Moderate (10-30%)
Key DrawbackHarsh conditions, significant chlorin byproductFormation of tar-like byproducts

Lindsey-Gonsalves Two-Step, One-Flask Syntheses

Recognizing the limitations of the one-pot high-temperature methods, Jonathan Lindsey and co-workers developed a milder, two-step, one-flask approach in the 1980s. The Lindsey synthesis separates the acid-catalyzed condensation of the aldehyde and pyrrole from the subsequent oxidation step. rsc.orgchem-station.com The initial condensation is carried out at room temperature in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), using a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). rsc.org This allows the reaction to reach equilibrium, favoring the formation of the porphyrinogen.

In the second step, an oxidizing agent is added to the same flask to convert the porphyrinogen to the porphyrin. rsc.org This controlled oxidation minimizes the formation of chlorin and other reduced byproducts. The Lindsey method offers significantly improved yields (typically 35-40%) and can be applied to a wider range of aldehydes, including those sensitive to the harsh conditions of the Adler-Longo method. rsc.org

An alternative two-step, one-flask synthesis was proposed by Gonsalves, which involves the treatment of pyrrole and an aldehyde with trifluoroacetic acid in carbon tetrachloride, followed by isolation of the crude porphyrinogen and subsequent oxidation. rsc.org

Key Features of the Lindsey Synthesis
StepDescriptionTypical ReagentsTemperature
1. CondensationAcid-catalyzed reaction of pyrrole and aldehyde to form porphyrinogen.Pyrrole, Aldehyde, CH₂Cl₂, TFA or BF₃·OEt₂Room Temperature
2. OxidationOxidation of the porphyrinogen to the porphyrin.DDQ or p-chloranilRoom Temperature

Specific Synthesis of meso-Tetra(2,6-dichlorophenyl)porphine (TDCPP)

The synthesis of the sterically hindered porphyrin, meso-tetra(2,6-dichlorophenyl)porphine (TDCPP), presents a unique challenge due to the presence of the ortho-dichloro substituted phenyl groups. A highly effective method for its preparation involves a one-pot reaction that builds upon the principles of the Adler-Longo method but with crucial modifications to the solvent system and oxidant. rsc.org

Condensation of Pyrrole with 2,6-Dichlorobenzaldehyde (B137635)

The core of the TDCPP synthesis is the condensation of pyrrole with 2,6-dichlorobenzaldehyde. rsc.org This reaction follows the general mechanism of electrophilic substitution on the pyrrole ring, initiated by the acid-catalyzed activation of the aldehyde.

A particularly successful approach for the synthesis of TDCPP employs a mixed solvent system of glacial acetic acid and nitrobenzene (B124822). rsc.org In a typical procedure, 2,6-dichlorobenzaldehyde is dissolved in a mixture of glacial acetic acid and nitrobenzene at an elevated temperature, typically around 120 °C. rsc.org Pyrrole is then added slowly to the heated solution. The glacial acetic acid acts as the acidic catalyst, protonating the aldehyde and making it more susceptible to nucleophilic attack by the pyrrole.

The use of nitrobenzene in the solvent mixture is a key optimization. This methodology has been shown to produce a wide variety of porphyrins in high yields (around 45%) that were previously difficult to obtain. rsc.org

Following the initial condensation and cyclization to form the porphyrinogen intermediate, an oxidation step is necessary to yield the final aromatic porphyrin macrocycle.

In the context of the acetic acid/nitrobenzene system, nitrobenzene serves a dual role as both a high-boiling solvent and the primary oxidizing agent. rsc.orgarkat-usa.org At the reaction temperature of 120 °C, nitrobenzene is effective in oxidizing the porphyrinogen to TDCPP, minimizing the formation of the chlorin byproduct. rsc.org

Alternatively, in the Lindsey two-step synthesis, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a commonly used and highly efficient oxidizing agent. rsc.org After the initial condensation at room temperature, a stoichiometric amount of DDQ is added to the reaction mixture, leading to a clean and high-yield conversion of the porphyrinogen to the porphyrin. rsc.org The use of DDQ is particularly advantageous as it is a strong oxidant that works under mild conditions.

The choice of the oxidative strategy is critical for maximizing the yield and purity of the final TDCPP product. The one-pot acetic acid/nitrobenzene method offers simplicity, while the Lindsey approach with DDQ provides greater control over the reaction conditions.

Detailed Synthesis Parameters for meso-Tetra(2,6-dichlorophenyl)porphine rsc.org
ParameterValue/Description
ReactantsPyrrole, 2,6-Dichlorobenzaldehyde
Solvent SystemGlacial Acetic Acid and Nitrobenzene
Temperature120 °C
Reaction TimeApproximately 45 minutes of reflux
OxidantNitrobenzene (in the one-pot method)
Work-upCooling, addition of methanol (B129727), filtration, washing with methanol, and drying.

Challenges in Synthesis and Purity Considerations

The synthesis of meso-tetra(2,6-dichlorophenyl)porphine presents unique challenges primarily due to the steric hindrance imposed by the ortho-chloro substituents on the phenyl rings. These bulky groups influence the reaction kinetics, product distribution, and final purity, necessitating carefully optimized synthetic protocols.

Optimization for Yield and Crystallization

Achieving high yields and facilitating the crystallization of meso-tetra(2,6-dichlorophenyl)porphine requires careful optimization of reaction conditions. The steric hindrance from the 2,6-dichloro substituents makes the molecule less prone to aggregation, which can be beneficial, but also complicates its synthesis compared to unhindered analogues like meso-tetraphenylporphyrin.

The Lindsey synthesis, while mitigating chlorin contamination, has its own drawbacks for large-scale applications, including the need for very high dilutions in the initial condensation step, the use of expensive quinone oxidants, and often elaborate purification procedures. researchgate.net For sterically hindered porphyrins, yields under Lindsey conditions can be modest. For example, the synthesis of some highly congested porphyrins using this method can result in low yields. nih.gov

The Adler-Longo method, though simpler, is generally not suitable for producing sterically hindered porphyrins like meso-tetra(2,6-dichlorophenyl)porphine in high yields. researchgate.net For instance, attempts to synthesize this specific porphyrin using the Adler method are often unsuccessful or result in very low yields, around 5%, when a nitrobenzene approach is used. researchgate.net

Crystallization is a crucial step for purification. Crystalline products are often obtained by layering a non-solvent like methanol onto a concentrated solution of the porphyrin in a solvent such as chloroform (B151607). nih.gov The purity of the starting aldehyde is also critical; using sublimated aldehydes can facilitate an easier purification process for the final porphyrin product. nih.gov

Table 1: Comparison of Synthetic Methods for Sterically Hindered Porphyrins

MethodKey FeaturesAdvantagesDisadvantagesTypical Yield (Hindered Porphyrins)
Adler-Longo One-pot reaction in refluxing propionic acid. ulisboa.ptSimplicity, low cost of reagents. researchgate.netChlorin contamination, low yields for hindered porphyrins. ulisboa.ptresearchgate.netLow (~5%). researchgate.net
Lindsey Two-step: room temp. condensation, then oxidation (DDQ). researchgate.netHigh purity, minimal chlorin contamination. researchgate.netHigh dilution, expensive oxidant, complex purification. researchgate.netModerate to good. researchgate.net
Nitrobenzene Uses nitrobenzene as both solvent and oxidant. researchgate.netsciepub.comCan induce crystallization of the product. sciepub.comCan result in low yields (e.g., 5%) for hindered porphyrins. researchgate.netLow. researchgate.net

Advanced Synthetic Strategies and Sustainable Chemistry

In response to the challenges of traditional methods and a growing emphasis on green chemistry, advanced strategies are being explored for porphyrin synthesis. These include the use of alternative energy sources and novel catalytic systems.

Microwave Irradiation and Alternative Reaction Media

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciepub.com For porphyrin synthesis, microwave irradiation offers significantly reduced reaction times and can lead to improved yields compared to conventional heating. researchgate.netsciepub.com

Adaptations of classical methods to microwave conditions have been successful. For instance, the synthesis of meso-tetraphenylporphyrin using microwave irradiation in the presence of p-chloranil as an external oxidant at 120°C for 30 minutes achieved a 30% yield. ingentaconnect.com This approach combines the benefits of rapid heating with the clean oxidation provided by quinones. ingentaconnect.com The Gonsalves method, which uses nitrobenzene as an oxidant, has also been adapted for microwave synthesis, taking advantage of nitrobenzene's properties as a good oxidant and a crystallization inducer at high temperatures. sciepub.com This microwave-assisted approach facilitates the rapid synthesis of porphyrins, often in just 5-10 minutes, with reasonable yields and a notable absence of chlorin contaminants. sciepub.com

The use of alternative, more environmentally benign reaction media is another key aspect of sustainable chemistry. Research has explored using water-methanol mixtures with an acid catalyst for the initial condensation step, which presents a greener alternative to chlorinated solvents like dichloromethane. acs.org

Solid Acid Catalysts for Porphyrin Synthesis

Replacing homogeneous acid catalysts, such as trifluoroacetic acid or BF₃•OEt₂, with solid acid catalysts is a significant goal in green chemistry. nih.gov Solid catalysts, like microporous materials, offer several advantages, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. researchgate.net

While specific applications of solid acid catalysts for the synthesis of meso-tetra(2,6-dichlorophenyl)porphine are not extensively detailed in the provided context, the general strategy is a recognized pathway in sustainable porphyrin chemistry. researchgate.net These catalysts can replace traditional Lewis or Brønsted acids in the condensation step of the Lindsey synthesis. nih.gov For example, the synthesis of meso-tetraphenylporphyrin has been accomplished using p-toluene sulfonic acid as a catalyst under microwave irradiation, demonstrating the potential for alternative acid catalysts in these reactions. asianpubs.orgresearchgate.net The development of robust and efficient solid acid catalysts remains an active area of research for the synthesis of a wide variety of porphyrins, including sterically demanding structures.

Table 2: Advanced Synthetic Approaches

StrategyEnergy Source / CatalystKey AdvantagesReaction Time
Microwave-Assisted Synthesis Microwave Irradiation. sciepub.comRapid reaction rates, improved yields, clean product formation. researchgate.netsciepub.com5-30 minutes. sciepub.comingentaconnect.com
Solid Acid Catalysis Microporous solid acids (e.g., zeolites). researchgate.netEase of separation, reusability, milder conditions. researchgate.netVaries with catalyst and conditions.

Advanced Characterization of Meso Tetra 2,6 Dichlorophenyl Porphine and Its Derivatives

Spectroscopic Investigations of Electronic Structure

The electronic architecture of meso-tetra(2,6-dichlorophenyl)porphine is readily probed using various spectroscopic methods. These techniques provide a window into the energy levels of the molecule's frontier orbitals, which are paramount to its chemical and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy.omlc.org

The UV-Vis absorption spectrum of a porphyrin is its electronic fingerprint, characterized by two principal features: the intense Soret band and the weaker Q-bands. researchgate.net These arise from π-π* transitions within the highly conjugated porphyrin macrocycle.

The electronic absorption spectrum of meso-tetra(2,6-dichlorophenyl)porphine in toluene (B28343) exhibits a prominent Soret band (or B band) and several Q-bands in the visible region. The Soret band, appearing at approximately 419 nm, is attributed to the strongly allowed electronic transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net The Q-bands, which are observed at longer wavelengths, correspond to the weaker, quasi-forbidden transitions from the ground state to the first excited singlet state (S₁). researchgate.net For H₂T(2,6-Cl₂PP) in toluene, these Q-bands are located at approximately 514 nm, 547 nm, 590 nm, and 646 nm.

The presence of four distinct Q-bands is characteristic of free-base porphyrins with D₂h symmetry. The intensity ratio of the Soret band to the Q-bands can provide insights into the degree of configuration interaction between the excited states. rsc.org

Table 1: UV-Vis Absorption Maxima of meso-Tetra(2,6-dichlorophenyl)porphine in Toluene.

BandWavelength (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Soret (B)419299,000
Q(IV)514data not available
Q(III)547data not available
Q(II)590data not available
Q(I)646data not available

The photophysical properties of porphyrins can be influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. While specific comprehensive studies on the solvatochromism of meso-tetra(2,6-dichlorophenyl)porphine are not widely available, general principles observed in related porphyrin systems can be considered. For instance, in various organic solvents of differing polarities, the absorption and emission spectra of porphyrins can exhibit shifts in their maxima. nih.gov These shifts are often correlated with solvent polarity functions, such as the Lippert-Mataga and Bakhshiev equations, which can be used to estimate the change in dipole moment upon excitation. nih.gov For other halogenated porphyrins, it has been noted that increasing solvent polarity can lead to shifts in the absorption spectra. rsc.org

Protonation of the inner nitrogen atoms of the porphyrin core by strong acids leads to the formation of a dicationic species (H₄T(2,6-Cl₂PP)²⁺). This process induces significant changes in the electronic structure and, consequently, the UV-Vis absorption spectrum. The symmetry of the porphyrin macrocycle increases from D₂h in the free-base to D₄h in the dication. This change in symmetry typically results in a simplification of the Q-band region, where the four distinct bands of the free-base coalesce into two. rsc.org

In studies of closely related ortho-chlorinated tetraphenylporphyrins, the formation of the dication is accompanied by a red-shift of the Soret band and the appearance of a new, broad absorption band at longer wavelengths in the visible region. For instance, upon protonation, the Soret band of a similar porphyrin was observed to shift to a higher wavelength, and the Q-bands were replaced by a single, less intense band at a longer wavelength. rsc.org Generally, the absorption bands of the dication species show little to no splitting compared to the free-base form. rsc.org

Fluorescence Emission Spectroscopy.omlc.orgresearchgate.net

Fluorescence spectroscopy provides information about the relaxation pathways of the first excited singlet state (S₁) of a molecule. Upon excitation, typically into the Soret band, the molecule rapidly undergoes internal conversion to the S₁ state, from which it can decay radiatively to the ground state, emitting a photon.

The fluorescence emission spectrum of meso-tetra(2,6-dichlorophenyl)porphine in toluene, when excited at 510 nm, displays two main emission bands. These bands, located at approximately 652 nm and 716 nm, are characteristic of the Qₓ(0,0) and Qₓ(0,1) transitions, respectively. researchgate.net The phenomenon of observing two emission bands from the S₁ state is often referred to as dual emission in the context of porphyrin spectroscopy. researchgate.net

The Stokes shift, which is the difference in energy (or wavelength) between the lowest energy absorption maximum (Q(I) band) and the highest energy emission maximum (Qₓ(0,0) band), provides insight into the structural reorganization between the ground and excited states. For meso-tetra(2,6-dichlorophenyl)porphine in toluene, the Q(I) absorption is at 646 nm and the primary emission is at 652 nm, resulting in a relatively small Stokes shift. This suggests that the geometry of the porphyrin macrocycle does not undergo significant changes upon excitation to the S₁ state. In contrast, the dicationic forms of related porphyrins have been shown to exhibit much larger Stokes shifts, indicating more substantial geometric differences between their ground and excited states. rsc.org

Table 2: Fluorescence Emission Maxima of meso-Tetra(2,6-dichlorophenyl)porphine in Toluene.

Emission BandWavelength (nm)
Qₓ(0,0)652
Qₓ(0,1)716
Fluorescence Quantum Yield Analysis

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. This value is highly sensitive to the molecular structure and the surrounding environment. For meso-Tetra(2,6-dichlorophenyl)porphine, the substitution pattern significantly influences its photophysical properties.

Detailed analysis has been conducted on the fluorescence behavior of this porphyrin. In a toluene solvent, the fluorescence quantum yield of meso-Tetra(2,6-dichlorophenyl)porphine has been determined to be 0.0019. This low quantum yield is characteristic of porphyrins bearing heavy atoms like chlorine, which can promote intersystem crossing to the triplet state, thereby quenching fluorescence. The process of fluorescence is also influenced by factors such as solvent polarity, molecular aggregation, and the presence of quenching agents. scielo.br For instance, the fluorescence of porphyrin derivatives can be significantly quenched when they form aggregates in solution. nih.gov

The determination of Φf typically involves a comparative method, using a standard with a known quantum yield. The fluorescence emission spectrum for meso-Tetra(2,6-dichlorophenyl)porphine in toluene was recorded with an excitation wavelength of 510 nm. Such measurements are crucial for applications where the emissive properties of the porphyrin are of interest, for example, in the development of fluorescent probes.

Table 1: Fluorescence Quantum Yield of meso-Tetra(2,6-dichlorophenyl)porphine

Compound Solvent Excitation Wavelength (nm) Quantum Yield (Φf) Reference

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of porphyrin compounds in solution.

¹H NMR spectroscopy provides detailed information about the molecular structure of porphyrins. The unique ring current effect of the porphyrin macrocycle results in a characteristic spread of proton resonances. nih.gov For meso-Tetra(2,6-dichlorophenyl)porphine, the inner N-H protons are shifted significantly upfield, typically appearing in the region of -2 to -3 ppm. nih.gov Conversely, the β-pyrrolic protons on the periphery of the macrocycle are shifted downfield to around 8.8 to 9.0 ppm. rsc.org The protons on the meso-substituted dichlorophenyl rings will exhibit complex splitting patterns in the aromatic region (approximately 7-8 ppm), consistent with their substitution pattern. These distinctive chemical shifts provide unambiguous confirmation of the porphyrin's core structure and the presence of the intended meso substituents. nih.govrsc.org

Furthermore, ¹H NMR is a powerful technique to study the binding of axial ligands to metalloporphyrin derivatives of meso-Tetra(2,6-dichlorophenyl)porphine. Upon coordination of a ligand to the central metal ion, changes in the chemical shifts of the porphyrin's protons are observed. Protons closest to the binding site experience the most significant shifts, providing information on the binding mode and the strength of the interaction. For example, the binding of a ligand can cause shifts in the β-pyrrolic and meso-phenyl proton signals, indicating the electronic effect of the ligand on the porphyrin's π-system.

While direct ²H-NMR studies on the π-dication of meso-Tetra(2,6-dichlorophenyl)porphine are not extensively documented, the principles of NMR spectroscopy are fundamental to characterizing such species. The formation of a π-dication, typically by protonation of the inner nitrogen atoms with a strong acid, leads to significant changes in the electronic structure of the porphyrin macrocycle. rsc.org This process can be monitored using ¹H and ¹³C NMR. rsc.org

Upon formation of the dication (H₄TDCPP²⁺), the symmetry of the molecule increases, and the ring current is altered. This results in large downfield shifts for the β-pyrrolic protons and changes in the shifts of the phenyl protons. The inner N-H protons, now four instead of two, would also show a characteristic downfield shift. The magnitude of these protonation-induced shifts is consistent with further buckling of the porphyrin macrocycle. rsc.org ²H-NMR, by substituting deuterium (B1214612) at specific positions, could provide more detailed information on the structural and dynamic changes occurring upon dication formation, as the deuterium nucleus has different magnetic properties than a proton.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for studying chemical species that have unpaired electrons. It is particularly valuable for characterizing the paramagnetic metal centers and radical species in porphyrin chemistry.

Many metallated derivatives of meso-Tetra(2,6-dichlorophenyl)porphine contain transition metals with unpaired d-electrons, making them paramagnetic and thus EPR-active. EPR spectroscopy provides direct information about the spin state of the central metal ion. For example, an iron(III) derivative of a similar porphyrin, meso-tetra(para-chlorophenyl)porphyrin, was characterized as a high-spin (S=5/2) complex based on its EPR spectrum. researchgate.net The EPR spectrum of a high-spin Fe(III) porphyrin typically shows a strong signal at g ≈ 6, which is characteristic of this spin state. researchgate.net Similarly, Cu(II) porphyrin complexes, having a d⁹ electron configuration with one unpaired electron (S=1/2), exhibit characteristic EPR signals that confirm their paramagnetic nature. nih.gov The precise g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the coordination environment and geometry of the metal center, allowing for a detailed characterization of the metalloporphyrin's electronic structure. nih.gov

Table 2: Representative EPR Characteristics for Metalloporphyrin Spin States

Metal Ion Typical Spin State (S) Key EPR Spectral Features
Fe(III) High-Spin (5/2) Strong signal around g ≈ 6
Fe(III) Low-Spin (1/2) Signals at g ≈ 2.8, 2.2, 1.8
Cu(II) 1/2 Anisotropic spectrum with g∥ > g⊥ ≈ 2, hyperfine coupling to Cu nucleus
Mn(II) High-Spin (5/2) Six-line hyperfine pattern centered around g ≈ 2

Meso-Tetra(2,6-dichlorophenyl)porphine derivatives, particularly those containing iron or manganese, are renowned for their use as catalysts in oxidation reactions, mimicking the function of cytochrome P450 enzymes. frontierspecialtychemicals.com The key intermediates in these catalytic cycles are often high-valent metal-oxo species, such as Fe(IV)=O or Mn(V)=O. These species are typically transient and highly reactive.

EPR spectroscopy is a crucial tool for the detection and characterization of these paramagnetic intermediates. For instance, a high-valent iron(IV)-oxo porphyrin π-cation radical species, [(P•⁺)Fe(IV)=O], has been identified using EPR. nih.gov Such a species would exhibit a characteristic EPR signal, often a broad feature around g ≈ 2, sometimes with resolved hyperfine structure, that is distinct from the resting state of the catalyst. The ability to trap and spectroscopically characterize these high-valent metal-oxo intermediates provides invaluable mechanistic insight into the oxidation reactions they catalyze. researchgate.net

Resonance Raman Spectroscopy for Electronic State Probing

Resonance Raman (RR) spectroscopy is a powerful technique for probing the vibrational and electronic properties of porphyrin systems. By tuning the excitation laser wavelength to coincide with an electronic absorption band, specific vibrational modes associated with the chromophore can be selectively enhanced. This allows for a detailed investigation of the coupling between electronic and vibrational states.

In the study of porphyrins, RR spectroscopy can establish the extent of electronic communication between the central porphyrin ring and its meso-substituents. For instance, studies on meso-tetrathien-2′-yl porphyrins have utilized RR spectroscopy alongside other techniques to elucidate the influence of the thienyl groups on the photophysical properties of the macrocycle. rug.nl The analysis of RR spectra, often complemented by Density Functional Theory (DFT) calculations, enables the assignment of observed Raman bands to specific vibrational modes. nih.gov This combined experimental and theoretical approach has been successfully applied to free-base meso-tetra(4-pyridyl) porphyrin, where modifications in the Raman spectra upon changing the excitation wavelength indicated a resonance effect within the Qy absorption band. nih.gov

For meso-tetra(2,6-dichlorophenyl)porphine, RR spectroscopy can be employed to understand how the sterically bulky and electron-withdrawing 2,6-dichlorophenyl groups influence the electronic structure of the porphyrin core. The vibrational frequencies and intensities of the RR bands can provide information on the geometry of the excited state and the nature of the electronic transitions.

Structural Elucidation and Conformational Analysis

The precise three-dimensional arrangement of atoms in meso-tetra(2,6-dichlorophenyl)porphine is a key determinant of its properties. X-ray diffraction is the definitive method for determining these solid-state structures.

The porphyrin macrocycle, while often depicted as planar, can adopt various non-planar conformations due to steric strain imposed by peripheral substituents. The bulky 2,6-dichlorophenyl groups at the meso positions of meso-tetra(2,6-dichlorophenyl)porphine are expected to induce significant distortion of the porphyrin core to alleviate steric hindrance.

Common distortions include saddled (sad) and ruffled (ruf) conformations. In a saddled conformation, two opposite pyrrole (B145914) rings tilt upwards and the other two tilt downwards. In a ruffled conformation, the meso-carbons are displaced alternately up and down from the mean plane of the porphyrin core, and the pyrrole rings are tilted.

Studies on related fluorinated porphyrins, such as 5,10,15,20-tetrakis(2',6'-difluorophenyl)porphyrin and its metal complexes, have revealed near-planar geometries. ias.ac.in In contrast, other meso-substituted porphyrins with bulky groups exhibit significant non-planar distortions. For example, the introduction of substituents can lead to non-planar distortions due to steric repulsive interactions. ias.ac.in The isolation of a meso-phenyl and α-substituted dipyrrin (B1230570) complex from a reaction involving the sterically hindered 2,6-dichlorobenzaldehyde (B137635) highlights the influence of such substituents on the final structure. cdnsciencepub.com

The orientation of the meso-aryl substituents relative to the porphyrin plane is described by the dihedral angle. In an ideal, unhindered meso-tetraphenylporphyrin, the phenyl groups are tilted with respect to the porphyrin plane. However, the presence of ortho-substituents, such as the chlorine atoms in meso-tetra(2,6-dichlorophenyl)porphine, forces the aryl rings into a more perpendicular orientation to minimize steric clashes with the porphyrin core.

For comparison, in some meso-aryl-substituted subporphyrins, the dihedral angles of the meso-phenyl groups are relatively small (38.3–55.7°). acs.org In contrast, for a zinc porphyrin with disordered phenyl meso-substituents, the dihedral angles were found to be significantly larger, at 70.4(5)° and 74.2(6)°. nih.govacs.org It is anticipated that the dihedral angles in meso-tetra(2,6-dichlorophenyl)porphine would be large, approaching 90°, to accommodate the bulky chloro substituents.

Coordination Chemistry of Meso Tetra 2,6 Dichlorophenyl Porphine Metallocomplexes

Synthesis of Metal Derivatives with Diverse Central Metal Ions

The insertion of a metal ion into the core of the H₂TDCPP macrocycle is typically achieved by reacting the free-base porphyrin with a suitable metal salt in a high-boiling point organic solvent. The choice of solvent and metal precursor is crucial and depends on the specific metal being inserted. Common solvents include N,N-dimethylformamide (DMF), 1,2,4-trichlorobenzene (B33124) (TCB), or acetic acid, which facilitate the reaction at elevated temperatures, often at reflux.

The synthesis of iron(III) meso-tetra(2,6-dichlorophenyl)porphine chloride, denoted as Fe(TDCPP)Cl, is a standard metallation reaction. A common and effective procedure is a variation of the Adler method. frontierspecialtychemicals.com In this process, the free-base porphyrin, H₂TDCPP, is reacted with an excess of an iron(II) salt, such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O), in a high-boiling solvent like N,N-dimethylformamide (DMF). scbt.com The mixture is heated to reflux for several hours. During the reaction, the iron(II) inserts into the porphyrin ring, and subsequent aerial oxidation or exposure to air upon workup leads to the stable iron(III) state. nih.gov For particularly sterically hindered porphyrins, more rigorous conditions, such as using 1,2,4-trichlorobenzene (TCB) as a solvent with a base like 2,6-lutidine, can facilitate the metal insertion. medchemexpress.com The progress of the reaction is monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands typical of the free-base porphyrin and the appearance of the characteristic spectrum of the metalloporphyrin. frontierspecialtychemicals.com The final product, Fe(TDCPP)Cl, is typically purified by chromatography. This complex is a highly efficient catalyst for various photoredox reactions. rsc.org

Table 1: Research Findings for Fe(TDCPP)Cl

ParameterFindingReference
Synthetic MethodReaction of H₂TDCPP with an iron salt (e.g., FeCl₂) in a high-boiling solvent (e.g., DMF). scbt.com
UV-Vis Soret Band (λmax)Typically around 420 nm in chlorinated solvents. frontierspecialtychemicals.com
Key ApplicationCatalyst for hydroxylation and photoreduction reactions. rsc.org

Manganese(III) complexes of TDCPP are synthesized using methods analogous to those for iron porphyrins. The free-base H₂TDCPP is treated with a manganese(II) salt, typically manganese(II) chloride (MnCl₂), in a suitable high-boiling solvent such as DMF. The reaction mixture is heated under reflux to facilitate the insertion of the manganese ion into the porphyrin core. Similar to the iron analogue, the manganese is readily oxidized from the +2 to the more stable +3 oxidation state during the reaction or workup. The resulting product is typically the chloro-manganese(III) complex, Mn(TDCPP)Cl. ubc.ca These manganese complexes have been characterized using various spectroscopic techniques and are studied for their ability to form high-valent manganese-oxo species, which are of interest in modeling biological oxidation catalysts. ubc.ca

Table 2: Research Findings for Mn(TDCPP)Cl

ParameterFindingReference
Synthetic MethodReaction of H₂TDCPP with MnCl₂ in a high-boiling solvent. ubc.ca
UV-Vis Soret Band (λmax)~480 nm ubc.ca
CharacterizationUV-Vis, NMR, EPR, Resonance Raman spectroscopy. ubc.ca
Key ApplicationPrecursor to catalytically active manganese(V)-oxo species. ubc.ca

The synthesis of zinc(II) meso-tetra(2,6-dichlorophenyl)porphine, Zn(TDCPP), is a straightforward and high-yielding reaction. nih.gov Typically, the free-base porphyrin is dissolved in a solvent such as chloroform (B151607) or DMF, and a zinc(II) salt, most commonly zinc(II) acetate (B1210297) (Zn(OAc)₂), is added in excess. nih.gov The mixture is heated to reflux, and the reaction is usually complete within a few hours. The progress of the metal insertion is easily followed by UV-Vis spectroscopy, which shows a shift in the Soret band and the simplification of the Q-band region from four peaks to two. rsc.orgporphychem.com Due to the closed-shell d¹⁰ configuration of the Zn(II) ion, Zn(TDCPP) is diamagnetic and exhibits fluorescence, making it a valuable compound for photophysical studies. rsc.orgporphychem.com

Table 3: Research Findings for Zn(TDCPP)

ParameterFindingReference
CAS Number100506-72-7 frontierspecialtychemicals.com
Synthetic MethodReaction of H₂TDCPP with a zinc salt (e.g., zinc acetate) in a solvent like chloroform or DMF. nih.govnih.gov
UV-Vis Q-Bands (λmax)Two bands, characteristic of metalloporphyrins. rsc.orgporphychem.com
Key PropertiesFluorescent and diamagnetic. rsc.orgporphychem.com

Nickel(II) insertion into the TDCPP macrocycle follows a standard procedure for porphyrin metallation. The H₂TDCPP free base is reacted with a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, in a solvent like glacial acetic acid or DMF. The mixture is heated at reflux until spectroscopic analysis (UV-Vis) confirms the completion of the reaction, indicated by the typical shift from a free-base to a metalloporphyrin spectrum. The resulting Ni(TDCPP) complex is a stable, square planar d⁸ complex. These complexes are often studied for their electrochemical properties and as models for understanding the electronic effects of the porphyrin ligand on the metal center.

Table 4: Research Findings for Ni(TDCPP)

ParameterFindingReference
Synthetic MethodReaction of H₂TDCPP with a Ni(II) salt (e.g., nickel acetate) in glacial acetic acid or DMF. nih.gov
Coordination GeometryTypically square planar.
Key ApplicationStudies of electrochemical properties and structural dynamics. google.com

The synthesis of ruthenium porphyrins is generally more demanding than for first-row transition metals due to the kinetic inertness of many ruthenium precursors. While a specific synthesis for Ru(TDCPP) is not detailed in the searched literature, general methods for analogous aryl porphyrins involve reacting the free-base porphyrin with a ruthenium precursor such as triruthenium dodecacarbonyl (Ru₃(CO)₁₂) or di(carbonyl)ruthenium(II) chloride dimer ([Ru(CO)₃Cl₂]₂). These reactions require high temperatures and are often carried out in high-boiling solvents like decalin or 1,2,4-trichlorobenzene under an inert atmosphere. The initial product is typically a ruthenium(II) carbonyl complex, Ru(TDCPP)(CO), from which the carbonyl ligand can be subsequently removed or substituted to generate other catalytically active species. nih.gov Ruthenium porphyrin complexes are of significant interest for their diverse catalytic activities, including hydrogenation and oxidation reactions. rsc.org

Table 5: General Research Findings for Ruthenium Porphyrins

ParameterFindingReference
Synthetic MethodReaction of free-base porphyrin with a ruthenium carbonyl precursor (e.g., Ru₃(CO)₁₂) in a high-boiling solvent. nih.gov
Initial ProductTypically a carbonyl complex, such as Ru(Porphyrin)(CO). nih.gov
Key ApplicationCatalysis for oxidation, hydrogenation, and C-H activation. rsc.org

The synthesis of cobalt(II) meso-tetra(2,6-dichlorophenyl)porphine, Co(TDCPP), is readily achieved by reacting the H₂TDCPP free base with a cobalt(II) salt. nih.gov A common procedure involves dissolving the porphyrin in DMF, adding an excess of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), and refluxing the mixture for a few hours. The progress of the metallation is monitored by thin-layer chromatography and UV-Vis spectroscopy until the free-base porphyrin is fully consumed. nih.gov The resulting Co(II)TDCPP complex can be purified by filtration and washing. Cobalt porphyrins are widely studied as catalysts, particularly in reactions involving radical intermediates and in electrocatalysis, such as CO₂ reduction.

Table 6: Research Findings for Co(TDCPP)

ParameterFindingReference
Synthetic MethodReaction of H₂TDCPP with CoCl₂·6H₂O in refluxing DMF. nih.gov
UV-Vis SpectrumInsertion of cobalt(II) leads to a blue shift of the Soret band and a reduction of Q-bands from four to two. nih.gov
Key ApplicationCatalysis, gas detection, and models for Vitamin B12. nih.gov

Axial Ligation Studies and Influence of Ligands

The binding of axial ligands to the metal center of a metalloporphyrin is a fundamental process that modulates its electronic structure, reactivity, and catalytic activity. In the case of M(TDCPP) complexes, the bulky 2,6-dichloro-substituted phenyl groups introduce significant steric constraints that govern the accessibility of the metal center.

Interaction with Nitrogenous Bases (e.g., Imidazoles, Pyridines)

The interaction of metalloporphyrins with nitrogenous bases like imidazoles and pyridines is a well-established area of study, often serving as models for the behavior of heme proteins. For M(TDCPP) complexes, the binding of these ligands is significantly influenced by the steric hindrance imposed by the ortho-chloro substituents. While specific equilibrium constants for the binding of imidazoles and pyridines to M(TDCPP) are not extensively documented in readily available literature, studies on analogous sterically hindered porphyrins demonstrate a marked decrease in ligand affinity compared to their non-hindered counterparts. For instance, the binding constants of aminopyridines to zinc(II) complexes of increasingly distorted porphyrins show an enhancement of axial ligation, a phenomenon attributed to the specific non-covalent interactions and the electronic effects of the distorted macrocycle. researchgate.net In "basket-handle" porphyrins, where a functionalized chain is designed to coordinate intramolecularly, the steric environment dictates the nature and strength of the axial ligation. rsc.org It is therefore anticipated that the binding of pyridines and imidazoles to M(TDCPP) complexes would be weaker than to less sterically encumbered porphyrins like meso-tetraphenylporphyrin (TPP) complexes.

Effects on Metal Center Electronic and Spin States

The coordination of axial ligands directly perturbs the d-orbitals of the central metal ion, leading to changes in its electronic and spin states. For iron(III) porphyrins, the addition of nitrogenous bases typically induces a transition from a high-spin (S=5/2) or intermediate-spin state to a low-spin (S=1/2) state. This is accompanied by characteristic shifts in their UV-visible and EPR spectra. While specific data for the pyridine (B92270) or imidazole (B134444) adducts of Fe(TDCPP) are not prevalent, the general principles of iron porphyrin chemistry suggest that the formation of six-coordinate, low-spin complexes would occur upon binding of these strong-field ligands. The exact spin state equilibrium would, however, be influenced by the sterically enforced weaker binding.

Steric Hindrance from 2,6-Dichlorophenyl Groups on Axial Ligation

The primary role of the 2,6-dichlorophenyl groups in the context of axial ligation is to create a sterically protected environment around the metal center. This "picket-fence" or "superstructured" architecture restricts the approach of potential axial ligands. The eight chlorine atoms force the phenyl rings into a nearly perpendicular orientation relative to the porphyrin plane, creating cavities on both faces of the macrocycle. This steric bulk can hinder the coordination of even small molecules. Studies on other porphyrins with bulky substituents at the ortho positions of the meso-phenyl groups have shown that this steric hindrance can prevent the formation of six-coordinate complexes or significantly lower the affinity for the second axial ligand. d-nb.info This steric protection is also a key factor in preventing the formation of inactive μ-oxo dimers, a common deactivation pathway for many metalloporphyrin catalysts in oxidative environments. The design of porphyrins with sterically demanding environments is a common strategy to achieve specific catalytic activities and to stabilize reactive intermediates. d-nb.infobeilstein-journals.org

Formation and Stability of High-Valent Metalloporphyrin Species

The electron-withdrawing nature of the dichlorophenyl substituents in TDCPP plays a crucial role in stabilizing high-valent metal-oxo and metal-π-dication species, which are key intermediates in many catalytic oxidation reactions.

Iron(III) π-Dication Species

High-valent iron porphyrin species, particularly iron(IV)-oxo porphyrin π-cation radicals (Compound I) and iron(III) porphyrin π-dications, are implicated as the active oxidants in various enzymatic and synthetic catalytic cycles. The formation of an iron(III) π-dication species from an iron(III) porphyrin precursor represents a two-electron oxidation of the porphyrin macrocycle. While the generation of an Fe(TDCPP) π-dication has not been as extensively detailed as its manganese counterparts, studies on the oxidation of chloro(meso-tetraphenylporphinato)iron(III) have laid the groundwork for understanding the formation of such highly oxidized species. acs.org The electron-deficient nature of the TDCPP ligand would be expected to make the porphyrin ring more difficult to oxidize compared to TPP, but once formed, the resulting π-dication should exhibit enhanced stability. The characterization of these transient and highly reactive species typically relies on a combination of spectroscopic techniques, including low-temperature UV-vis, EPR, and Mössbauer spectroscopy.

Manganese(V)-oxo Intermediates

The formation and reactivity of high-valent manganese-oxo species are of great interest due to their role in modeling the oxygen-evolving complex in photosystem II and in catalytic oxidation reactions. The reaction of manganese(III) complexes of TDCPP with various terminal oxidants has been shown to generate relatively stable manganese(V)-oxo species. acs.orgacs.org

The reaction of Mn(III)(TDCPP)Cl with oxidants like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a base leads to the formation of the corresponding manganese(V)-oxo porphyrin, [MnV(TDCPP)(O)]+. acs.orgacs.org The stability of this species is notably dependent on the presence of a base, which is thought to act as an axial ligand, and the electron-deficient nature of the TDCPP macrocycle. acs.org In the absence of a base, the less stable manganese(IV)-oxo species is typically formed. acs.org

The characterization of [MnV(TDCPP)(O)]+ has been accomplished using a suite of spectroscopic methods:

UV-vis Spectroscopy: The formation of the Mn(V)-oxo species is marked by a characteristic blue-shift of the Soret band. For instance, upon oxidation of MnIII(TPPS), a related water-soluble porphyrin, the Soret band shifts from 466 nm to 422 nm, indicative of the Mn(V)=O species. mdpi.com

NMR Spectroscopy: The manganese(V)-oxo complex of TDCPP is diamagnetic (low-spin d², S=0), resulting in sharp and well-resolved ¹H NMR spectra. acs.org

EPR Spectroscopy: Consistent with its diamagnetic nature, the X-band EPR spectrum of [MnV(TDCPP)(O)]+ is silent. acs.org

Resonance Raman Spectroscopy: This technique provides direct evidence for the Mn=O bond through the observation of its characteristic stretching frequency.

X-ray Absorption Spectroscopy (XAS): XAS studies can provide information about the oxidation state of the manganese and the Mn-O bond length. acs.org

The stability of these Mn(V)-oxo intermediates is influenced by the electronic properties of the porphyrin ligand. Electron-deficient porphyrins like TDCPP yield more stable Mn(V)-oxo complexes compared to those with electron-rich porphyrin ligands. acs.org

Table 1: Spectroscopic Data for the Formation of a Manganese(V)-oxo Porphyrin Species

Precursor Complex Oxidant/Conditions Resulting Species Key Spectroscopic Change Reference
MnIII(TPPS) PAA, pH ≈ 11 (TPPS)MnV=O Soret band shift from 466 nm to 422 nm mdpi.com
Mn(TDCPP)Cl H₂O₂ / TBAH [MnV(TDCPP)(O)]+ Diamagnetic, sharp ¹H NMR signals acs.org

Electrochemical Behavior and Redox Properties of Meso Tetra 2,6 Dichlorophenyl Porphine Complexes

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of meso-tetra(2,6-dichlorophenyl)porphine complexes. researchgate.netresearchgate.net This method allows for the determination of half-wave potentials (E₁/₂) for both oxidation and reduction processes, providing insight into the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.net CV studies on these compounds typically reveal a series of one-electron transfer steps. researchgate.net For instance, the free-base porphyrin undergoes two sequential one-electron oxidations to form a π-cation radical and a dication, and two one-electron reductions to form a π-anion radical and a dianion. researchgate.net The introduction of a central metal ion adds further complexity, as the metal itself can undergo redox changes. sciengine.com The specific potentials at which these events occur are highly sensitive to the nature of the central metal, the solvent, and the peripheral substituents on the macrocycle. capes.gov.br

Redox Potentials and Electron Transfer Pathways

The electron transfer processes in H₂T(2,6-Cl₂PP) complexes can occur either at the conjugated macrocycle or at the central metal ion. The specific pathway is determined by the relative energies of the porphyrin and metal-centered orbitals.

The oxidation and reduction of the porphyrin macrocycle involve the removal or addition of electrons to the π-conjugated system. researchgate.net The first oxidation typically generates a relatively stable π-cation radical (P•⁺), and the first reduction produces a π-anion radical (P•⁻). researchgate.netnih.gov For example, studies on the nickel(II) complex of a dodecanitrated derivative of meso-tetra(2,6-dichlorophenyl)porphine confirm that the first reduction product is a stable Ni(II) porphyrin radical anion, identified through its EPR spectrum. researchgate.net These processes are generally reversible, appearing as well-defined waves in cyclic voltammograms.

In many metalloporphyrin complexes of H₂T(2,6-Cl₂PP), the central metal ion can also be oxidized or reduced. This is particularly common for transition metals with accessible oxidation states, such as iron, manganese, and cobalt. For instance, the iron(III) complex, Fe(TDCPP)Cl, can be photoreduced to its iron(II) state, a key step in its catalytic cycles. rsc.org Similarly, a manganese complex of a nitrated T(2,6-Cl₂PP) derivative exhibits a reversible Mn(III)/Mn(II) redox couple at an exceptionally high potential. researchgate.net In cases like the Cu(II) complex, the first reduction is often centered on the metal, forming a Cu(I) species, although ligand-centered reductions can also occur. sciengine.com

Influence of Meso-Substituents on Redox Properties

The substituents at the meso-positions have a profound impact on the electronic and, consequently, the electrochemical properties of the porphyrin ring.

The eight chlorine atoms on the four meso-phenyl rings of H₂T(2,6-Cl₂PP) exert a strong inductive electron-withdrawing effect. acs.org This effect lowers the energy of both the HOMO and LUMO of the porphyrin π-system. As a result, the macrocycle becomes more difficult to oxidize (requires a more positive potential) and easier to reduce (requires a less negative potential) compared to unsubstituted tetraphenylporphyrin (B126558) (TPP). nih.govnih.gov This modification of the redox properties is a key strategy for tuning porphyrins for specific applications, such as catalysis, where high oxidation potentials are desired. researchgate.net The steric bulk of the ortho-chloro substituents also forces the phenyl rings into a nearly perpendicular orientation relative to the porphyrin plane, which minimizes π-conjugation between the phenyl groups and the macrocycle but enhances the inductive effect.

To further enhance the electron-deficient nature of the T(2,6-Cl₂PP) framework, additional electron-withdrawing nitro (NO₂) groups can be introduced onto the β-pyrrolic positions of the macrocycle. The combination of the dichlorophenyl groups and multiple nitro groups results in porphyrin complexes with exceptionally high redox potentials. researchgate.net

A study on the dodecanitrated Ni(II) complex of T(2,6-Cl₂PP) revealed a remarkable anodic shift of its reduction potentials by more than +1.6 V compared to the non-nitrated parent complex. This derivative undergoes four successive, reversible one-electron reductions at unusually positive potentials. researchgate.net Similarly, a heptanitrated manganese derivative was found to have the highest redox potential reported for an Mn(III) porphyrin, demonstrating the extreme effect of this combined substitution pattern. researchgate.net

Interactive Data Table: Redox Potentials of Nitrated T(2,6-Cl₂PP) Complexes

The following table summarizes the reported redox potentials for highly nitrated metal complexes of meso-tetra(2,6-dichlorophenyl)porphine, measured versus a Saturated Calomel Electrode (SCE).

CompoundRedox CouplePotential (mV vs. SCE)
Ni(II) dodecanitro-T(2,6-Cl₂PP)First Reduction+470
Ni(II) dodecanitro-T(2,6-Cl₂PP)Fourth Reduction-555
Mn(III) heptanitro-T(2,6-Cl₂PP)Mn(III)/Mn(II)+940
Mn(II) heptanitro-T(2,6-Cl₂PP)First Reduction+43
Mn(II) heptanitro-T(2,6-Cl₂PP)Second Reduction-220
Mn(II) heptanitro-T(2,6-Cl₂PP)Third Reduction-745

Data sourced from ResearchGate. researchgate.net

Catalytic Applications and Mechanistic Insights of Meso Tetra 2,6 Dichlorophenyl Porphine Metallocomplexes

Biomimetic Catalysis and Enzyme Mimicry

The structural and functional similarities of metalloporphyrins to the active sites of heme-containing enzymes have driven extensive research into their use as biomimetic catalysts. TDCPP complexes, particularly those of iron and manganese, are prominent in this field.

Metallocomplexes of TDCPP serve as excellent functional models for Cytochrome P450 enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of substrates in nature. frontierspecialtychemicals.comnih.gov Iron(III) and manganese(III) complexes of TDCPP are particularly noted for their ability to mimic the oxygen-transfer reactions catalyzed by P450, such as the hydroxylation of alkanes and the epoxidation of alkenes. frontierspecialtychemicals.comresearchgate.net

The catalytic cycle of these mimics involves the formation of a high-valent metal-oxo species, analogous to the highly reactive Compound I intermediate in the native enzyme. nih.gov For instance, iron(III) complexes of nitrated TDCPP derivatives have been shown to be remarkable catalysts for the hydroxylation of alkanes like heptane (B126788) and the epoxidation of cyclooctene (B146475) using oxidants such as hydrogen peroxide or molecular oxygen. researchgate.net The electron-withdrawing substituents on the porphyrin ring enhance the catalytic activity by promoting the formation of the high-valent active species. researchgate.net These synthetic models provide invaluable tools for understanding the complex mechanisms of P450-catalyzed oxidations and for developing novel catalysts for selective organic synthesis. frontierspecialtychemicals.comnih.gov

While metalloporphyrins are widely studied as mimics for peroxidase and catalase enzymes, which catalyze the reduction of hydrogen peroxide and its disproportionation, respectively, specific research detailing these activities for metallocomplexes of meso-Tetra(2,6-dichlorophenyl)porphine was not prominently available in the searched literature. The principles of such mimicry generally rely on the ability of a central metal ion, such as iron or manganese, to cycle through different oxidation states to mediate the reaction with hydrogen peroxide. However, without specific studies on TDCPP complexes, a detailed discussion in this area cannot be provided in adherence to the topic's constraints.

Oxidation Reactions

The robust nature of TDCPP metallocomplexes makes them highly suitable for catalyzing a variety of oxidation reactions, offering high efficiency and selectivity.

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, and TDCPP metallocomplexes have proven to be highly effective catalysts for this reaction. Both iron(III) and manganese(III) complexes of TDCPP catalyze the transfer of an oxygen atom from an oxidant to a carbon-carbon double bond, yielding an epoxide.

Iron(III)-TDCPP chloride, for example, catalyzes the epoxidation of various styrenes and other alkenes using iodosylbenzene (PhIO) as the oxygen source. psu.edu Similarly, manganese(III)-TDCPP complexes are efficient catalysts for the epoxidation of substrates like cis-stilbene (B147466) using peracetic acid. rsc.org The choice of metal, oxidant, and reaction conditions allows for the tuning of the catalyst's activity and selectivity. acs.org

Epoxidation of Styrenes Catalyzed by Fe(III)TDCPP with PhIO
SubstrateCatalyst SystemYield (%)Turnovers
(Z)-CycloocteneFe(III)TDCPP / Pyridine-modified Kieselgel~90%2200
Styrene (B11656)Fe(III)TDCPP (Homogeneous)Data not specifiedData not specified
4-ChlorostyreneFe(III)TDCPP (Homogeneous)Data not specifiedData not specified
4-MethylstyreneFe(III)TDCPP (Homogeneous)Data not specifiedData not specified
4-MethoxystyreneFe(III)TDCPP (Homogeneous)Data not specifiedData not specified

Table based on findings from repeat-use experiments on supported catalysts and homogeneous reactions for Hammett studies. Specific yield values for homogeneous styrene reactions were not detailed in the source material but were used for kinetic analysis. psu.edu

The mechanism of alkene epoxidation by TDCPP metallocomplexes proceeds through a well-established pathway involving high-valent metal-oxo intermediates. rsc.orgnih.gov These transient species are the primary oxygen-transfer agents in the catalytic cycle. Upon reaction of the initial metal(III) porphyrin with an oxygen donor like PhIO or peracetic acid, a highly reactive oxo-metal species is formed. nih.govnih.gov

In manganese-catalyzed systems, this active species is identified as a manganese(V)-oxo complex, [TDCPPMnV(O)]. rsc.org For iron-based catalysts, the intermediate is an oxoiron(IV) porphyrin π-cation radical, [(TDCPP•+)FeIV(O)], which is analogous to Compound I of cytochrome P450. nih.gov The formation of these species has been confirmed spectroscopically, with characteristic shifts observed in the Soret and Q bands of the porphyrin upon addition of the oxidant. nih.gov The electrophilic nature of the oxygen atom in these high-valent intermediates facilitates the attack on the electron-rich double bond of the alkene, leading to epoxide formation. nih.govacs.org

Kinetic studies have provided detailed insights into the epoxidation mechanism. When using manganese(III)-TDCPP and peracetic acid, the reaction begins with the reversible formation of an adduct 'A' between the catalyst and the oxidant. This is followed by an irreversible step (rate constant k₂) that leads to the formation of the active high-valent oxometal species. rsc.org This subsequent transformation is the rate-determining step in the epoxidation of alkenes. rsc.org The analysis revealed that two distinct high-valent species, proposed to be [RTDCPPMnV(O)] and [RTDCPPMnIV(O)]+•, are formed in equilibrium and exhibit different reactivities. rsc.org

Kinetic Parameters for the Reaction of Mn(III)TDCPP with Peracetic Acid
ParameterDescriptionValue
k₁/k₋₁Equilibrium constant for the formation of the catalyst-oxidant adduct 'A'Dependent on electronic structure of catalyst
k₂Rate constant for the irreversible formation of the high-valent Mn-oxo speciesSlightly influenced by catalyst structure

Table summarizing the kinetic steps identified for the Mn(III)TDCPP and peracetic acid system. rsc.org

In studies using iron(III)-TDCPP and iodosylbenzene (PhIO) to epoxidize a series of 4-substituted styrenes, a Hammett analysis yielded a ρ value of -0.95 for the homogeneous reaction. psu.edu This negative value indicates the development of positive charge in the transition state, consistent with an electrophilic attack of the oxo-iron species on the alkene. The similarity of this value to those obtained with other iron porphyrin catalysts further supports a common mechanistic pathway. psu.edu These kinetic investigations are crucial for optimizing reaction conditions and designing more efficient catalysts.

Alkene Epoxidation

Role of Axial Ligands in Catalytic Efficiency and Selectivity

The axial ligand, which coordinates to the metal center perpendicular to the porphyrin plane, plays a critical role in tuning the catalytic properties of metalloporphyrin complexes, including those of meso-Tetra(2,6-dichlorophenyl)porphine (TDCPP). acs.orgnih.gov The nature of this ligand can significantly influence both the efficiency and selectivity of catalytic reactions such as oxygenation and oxidation. acs.orgnih.govacs.org

The effect of the axial ligand is not merely based on its electron-donating ability. nih.gov Instead, a key factor is the ligand's binding strength to the metal center. acs.orgnih.gov Thermodynamic studies on related iron porphyrin systems reveal a linear free-energy relationship where the axial ligand modulates the reaction's free energy. It does this by stabilizing the resulting Fe(III) state of the catalyst to a greater extent than the high-valent oxoiron(IV) porphyrin π-cation radical intermediate. acs.orgnih.gov Consequently, an axial ligand that binds more strongly to the Fe(III) center renders the active oxoiron(IV) species more reactive. nih.gov This principle applies to a wide range of reactions, including hydrogen abstraction, epoxidation, and demethylation. acs.orgnih.gov

Furthermore, the axial ligand can influence the pKa of the iron(IV)-oxo group, which in turn affects the bond dissociation energy and the reaction barriers for processes like sulfoxidation. nih.gov By carefully selecting the axial ligand, it is possible to control the selectivity of the catalytic oxidation. acs.org This modification of the catalyst's immediate coordination sphere provides a powerful tool for tailoring the reactivity and outcome of reactions catalyzed by metallocomplexes of meso-Tetra(2,6-dichlorophenyl)porphine.

Alkane Hydroxylation

Metallocomplexes of sterically hindered porphyrins, such as the iron and manganese derivatives of meso-Tetra(2,6-dichlorophenyl)porphine, are effective catalysts for the hydroxylation of alkanes. illinois.edu These catalysts mimic the function of cytochrome P-450 enzymes, which also utilize a heme (iron porphyrin) active site for oxygenation reactions. illinois.edursc.org The use of electron-deficient porphyrins, a characteristic shared by TDCPP due to the electron-withdrawing chlorine substituents, can lead to reactivities similar to those of oxoiron(IV) porphyrin π-cation radicals. nih.gov In the presence of an oxygen donor like iodosobenzene (B1197198) or m-chloroperbenzoic acid, these catalysts can functionalize otherwise inert C-H bonds to produce alcohols. illinois.edu

The steric hindrance provided by the 2,6-dichlorophenyl groups plays a crucial role in directing the regioselectivity of the hydroxylation reaction. illinois.edu Studies on similarly hindered porphyrins show a preference for hydroxylation at the least sterically hindered methyl groups of an alkane substrate. illinois.edu For instance, in the hydroxylation of adamantane, a high degree of selectivity for the tertiary C-H bonds over secondary ones is observed. nih.gov Furthermore, these reactions can proceed with high stereospecificity, as demonstrated by the hydroxylation of cis-1,2-dimethylcyclohexane, which yields the tertiary alcohol with greater than 99% retention of stereochemistry. nih.gov This indicates that the oxidation is metal-based and involves a common active intermediate. illinois.edu

Monomeric Fe(IV)-Oxo Porphyrin π-Cation Active Species

Direct evidence confirms that a high-valent, monomeric Fe(IV)-oxo porphyrin π-cation radical is the key active oxidant in the catalytic oxygenation of substrates, including alkanes, by iron(III) porphyrin complexes. rsc.orgnih.govresearchgate.net This reactive intermediate, often referred to as Compound I in analogy to the species in cytochrome P-450, is formed upon the reaction of the iron(III) porphyrin catalyst with an oxygen atom donor. rsc.orgresearchgate.net

The formation of this species is well-documented for various meso-substituted porphyrins. nih.gov The electronic structure of the porphyrin ligand influences the reactivity of this intermediate. Meso-substituted porphyrins, like TDCPP, have been shown to form a more reactive Compound I for atom transfer reactions compared to pyrrole-β-substituted porphyrins, provided the substrate is not excessively bulky. nih.gov The Fe(IV)-oxo porphyrin π-cation radical is a powerful oxidant capable of abstracting a hydrogen atom from an alkane, initiating the hydroxylation process. acs.orgrsc.org Isotope labeling studies have confirmed that the oxygen atom incorporated into the final alcohol product originates from this oxoiron(IV) species. nih.gov

Substrate and Solvent Competition Effects

The efficiency and outcome of alkane hydroxylation are subject to competition effects from both the substrate structure and the solvent. illinois.eduresearchgate.netnih.gov The shape and size of the alkane substrate significantly influence the regioselectivity of the hydroxylation. illinois.edu With highly hindered porphyrin catalysts, bulkier substrates tend to exhibit greater selectivity for hydroxylation at the most accessible primary carbon positions. illinois.edu

The choice of solvent can have a remarkable impact on the reactivity and stability of the Fe(IV)-oxo porphyrin π-cation radical intermediate. researchgate.netnih.gov Dichloromethane (B109758), a commonly used solvent in these reactions, has been found to be suboptimal for reactivity compared to other solvents. nih.gov In contrast, n-alkane solvents like pentane (B18724) and hexane (B92381) can significantly enhance the reactivity of the active species. researchgate.netnih.gov This effect is attributed to differences in the reorganization energy of the solvent during the reaction. researchgate.net Spectroscopic analyses show no major structural changes to the active intermediate in hexane, but kinetic studies indicate that the entropy of activation is larger in n-alkane solvents than in dichloromethane, contributing to the increased reaction rates. researchgate.netnih.gov Therefore, the reaction medium must be carefully chosen to optimize the catalytic performance for a specific substrate.

Dehydration of Aldoximes to Nitriles

Iron complexes, including iron porphyrins, have emerged as effective catalysts for the dehydration of aldoximes, an environmentally benign method for synthesizing nitriles where water is the only byproduct. researchgate.netnih.gov This transformation is of significant interest as nitriles are valuable building blocks in organic synthesis. mdpi.comnih.gov While many methods exist for this conversion, catalytic approaches using earth-abundant metals like iron are particularly desirable. nih.govacs.org

The catalytic system often involves the iron catalyst in a suitable solvent, and in some cases, can proceed without the need for additional reagents or nitrile-containing media. nih.gov The reaction is applicable to a range of aldoximes, converting them into their corresponding nitriles under mild conditions. acs.org This method provides a practical alternative to traditional dehydration techniques that may employ harsh reagents. organic-chemistry.org The catalytic activity of iron porphyrins in this context aligns with the broader utility of metalloporphyrins in mediating a variety of chemical transformations.

Proposed Mechanism Involving Fe(II)-Aldoxime Complex

While the precise mechanism for aldoxime dehydration catalyzed by meso-Tetra(2,6-dichlorophenyl)porphine iron complexes is not extensively detailed in the literature, insights can be drawn from related iron-catalyzed systems. In some proposed catalytic cycles for radical reactions, iron porphyrins are believed to operate via a Fe(III)-Fe(II) redox cycle. acs.org For the dehydration of aldoximes, it is plausible that the reaction proceeds through the coordination of the aldoxime to the iron center.

A proposed pathway involves an initial reduction of the Fe(III) porphyrin catalyst to its Fe(II) state. This active Fe(II) species can then coordinate with the aldoxime substrate, forming an Fe(II)-aldoxime complex. This coordination activates the aldoxime, facilitating the elimination of water to form the nitrile product. Upon release of the nitrile, the iron catalyst is regenerated, potentially after re-oxidation to the Fe(III) state, completing the catalytic cycle. This coordination-activation-elimination sequence is a common motif in transition metal-catalyzed dehydration reactions.

Role of Acid Cocatalyst

In many dehydration reactions, an acid cocatalyst plays a crucial role by facilitating the removal of a hydroxyl group as water. In the context of aldoxime dehydration to nitriles, while some iron-based systems can operate without additional reagents, the presence of an acid can be beneficial. nih.gov

An acid cocatalyst can protonate the hydroxyl group of the aldoxime, transforming it into a better leaving group (H₂O). This protonation step would significantly lower the activation energy for the subsequent dehydration of the coordinated Fe(II)-aldoxime complex. By assisting in the cleavage of the N-OH bond, the acid cocatalyst would accelerate the rate of nitrile formation. The choice and concentration of the acid would need to be carefully optimized to enhance the catalytic turnover without leading to catalyst degradation or unwanted side reactions.

Data Tables

Table 1: Effect of Axial Ligand on Reactivity of Oxoiron(IV) Porphyrin π-Cation Radical This table is based on general principles observed in related iron porphyrin systems.

Axial Ligand PropertyEffect on Fe(III)-Porphyrin StateEffect on Oxoiron(IV) IntermediateOverall Effect on ReactivityReference
Stronger Binding AffinityIncreased StabilityRelatively Less StabilizedIncreased acs.orgnih.gov
Weaker Binding AffinityDecreased StabilityRelatively More StabilizedDecreased acs.orgnih.gov

Table 2: Regioselectivity in Alkane Hydroxylation with Hindered Iron Porphyrins This table presents representative data for sterically hindered iron porphyrins, illustrating principles applicable to Fe(TDCPP)Cl.

SubstrateMajor Product SiteStereochemical OutcomeKey FindingReference
AdamantaneTertiary C-HNot ApplicableHigh selectivity for weaker C-H bonds nih.gov
cis-1,2-DimethylcyclohexaneTertiary C-H>99% Retention of ConfigurationHigh stereospecificity of oxygen transfer nih.gov
Linear Alkanes (e.g., Heptane)Terminal (ω) and Sub-terminal (ω-1) C-HMixtureSteric hindrance directs oxidation away from internal positions illinois.edu

Sulfide (B99878) Oxidation to Sulfoxides

Metallocomplexes of meso-tetra(2,6-dichlorophenyl)porphine, particularly with iron and manganese, serve as effective catalysts for the selective oxidation of sulfides to their corresponding sulfoxides. This transformation is significant in organic synthesis, as sulfoxides are valuable intermediates for biologically active compounds. rsc.org These catalysts mimic the function of cytochrome P450 enzymes, utilizing an oxygen source to transfer an oxygen atom to the sulfide substrate. wku.edu

Iron(III) porphyrin complexes, in particular, have been investigated for their potential in the selective oxidation of organic sulfides. wku.edu Using an efficient oxygen source like iodobenzene (B50100) diacetate, these catalysts demonstrate excellent conversion rates and high selectivity for sulfoxidation. wku.edu The general mechanism involves the formation of a high-valent metal-oxo intermediate, which is the active oxidizing species responsible for the oxygen atom transfer. rsc.orgwku.edu The choice of solvent, axial ligand, and the amount of catalyst can be optimized to enhance the catalytic efficiency. wku.edu While many studies focus on various substituted porphyrins, the principles are applicable to the robust meso-tetra(2,6-dichlorophenyl)porphine framework. For instance, studies with other iron porphyrins using hydrogen peroxide as the oxidant have achieved high enantioselectivities (up to 90% ee) in the asymmetric oxidation of sulfides, highlighting the potential for chiral induction. rsc.orgrsc.org

The table below summarizes typical results for the oxidation of thioanisole, a model substrate, catalyzed by related manganese and iron porphyrin systems, which provide a benchmark for the expected performance of meso-tetra(2,6-dichlorophenyl)porphine analogues.

Catalyst SystemOxidantSubstrateConversion (%)Selectivity for Sulfoxide (%)Reference
MnTM4PyP-MTDioxygenThioanisole10095 researchgate.net
Mn(TMPIP)/TiO₂Dioxygen/IBAThioanisole~100High mdpi.com
Fe(III) PorphyrinsPhI(OAc)₂ThioanisoleExcellentExcellent wku.edu
This table is representative of metalloporphyrin performance in sulfide oxidation. MnTM4PyP-MT is montmorillonite-immobilized manganese meso-tetrakis(1-methyl-4-pyridyl)porphyrin. Mn(TMPIP)/TiO₂ is a manganese porphyrin immobilized on titanium dioxide. IBA is isobutyraldehyde.

Oxidation of Ketosteroids

The robust nature of meso-tetra(2,6-dichlorophenyl)porphine makes its metallocomplexes suitable for challenging oxidative transformations, including the oxidation of ketosteroids. A notable application is the ruthenium-catalyzed oxidation of ketosteroids to produce diketosteroids. mdpi.com This reaction introduces a ketone functionality into the steroid backbone, a valuable transformation for creating novel steroid derivatives.

In a study by Che and co-workers, the ruthenium(II) complex, Ru(TDClPP)Cl₂, where TDClPP is meso-tetrakis(2,6-dichlorophenyl)porphyrin, was used as the catalyst. mdpi.com The reaction employed 2,6-dichloropyridine (B45657) N-oxide as the oxidant. mdpi.com This system proved effective for the γ-position oxidation of α,β-enones present in the steroid structure. mdpi.com

CatalystOxidantSubstrate TypeProduct TypeReference
Ru(TDClPP)Cl₂2,6-Cl₂pyNOKetosteroid (α,β-enone)Diketosteroid mdpi.com
TDClPP: meso-tetrakis(2,6-dichlorophenyl)porphyrin

Cyclopropanation Reactions

Metallocomplexes of substituted porphyrins, including iron complexes, are active catalysts for the cyclopropanation of alkenes using diazo compounds like ethyl diazoacetate as the carbene source. iastate.eduacs.orgiastate.edu These reactions are of great interest in organic synthesis as cyclopropanes are key structural motifs in many biologically active molecules. rochester.edumdpi.com The catalyst functions by mediating a carbene transfer from the diazo compound to the alkene. acs.orgnih.gov

Catalysis of Styrene Cyclopropanation

Iron porphyrin complexes effectively catalyze the cyclopropanation of various alkenes, with a notable selectivity for 1-alkenes and conjugated substrates like styrene. iastate.eduiastate.edu The reactions typically yield cyclopropyl (B3062369) esters with a strong preference for the trans diastereomer. iastate.eduiastate.edu While specific data for the meso-tetra(2,6-dichlorophenyl)porphine complex is not detailed in broad surveys, studies on sterically hindered porphyrins like meso-tetramesitylporphyrin (TMP) provide valuable insights. iastate.edu For the iron-catalyzed reaction between ethyl diazoacetate and styrene, even porphyrins with vastly different steric environments produce similar high trans/cis ratios, suggesting that the electronic nature of the catalyst and the reaction pathway are dominant factors. iastate.edu Donor solvents such as THF and acetonitrile (B52724) have been shown to further enhance the trans selectivity. iastate.edu

CatalystSubstrateCarbene SourceSolventtrans/cis RatioReference
Fe(TMP)StyreneEthyl DiazoacetateDichloromethane13:1 iastate.edu
Fe(TTP)StyreneToluene (B28343)8.0:1 iastate.edu
Fe(TTP)StyreneTHF13:1 iastate.edu
This table presents data for related iron porphyrin catalysts to illustrate typical selectivity. TMP: tetramesitylporphyrin; TTP: tetra-p-tolylporphyrin.

Reaction Mechanism and Radical Intermediates

The mechanism of cyclopropanation catalyzed by metalloporphyrins has been a subject of extensive study, with multiple pathways proposed depending on the specific metal center and reaction conditions. rochester.eduresearchgate.netacs.org For iron porphyrins, a key intermediate is an iron-carbene species. acs.orgnih.gov One proposed pathway involves a concerted, non-radical mechanism where the carbene is transferred to the alkene in a single, albeit potentially asynchronous, step. rochester.edu Evidence for this pathway includes the high stereospecificity observed in reactions with Fe(TPP), which contrasts sharply with the significant cis/trans isomerization seen with Co(TPP) catalysts that are known to operate via a radical mechanism. rochester.eduacs.org

However, alternative stepwise radical mechanisms have also been proposed, particularly for Co(II) and some Fe(III) systems. researchgate.netnih.gov In these pathways, the reaction is initiated by the formation of a metal-carbene radical intermediate. nih.govresearchgate.net This radical species then adds to the alkene to form a γ-alkyl radical intermediate, which subsequently undergoes a rapid ring-closure to yield the cyclopropane (B1198618) product. researchgate.netnih.gov For cobalt(II) porphyrins, this stepwise radical process, involving a 'cobalt carbene radical', has been supported by both experimental (EPR, ESI-MS) and computational (DFT) studies. mdpi.comnih.govresearchgate.net More recently, a stepwise radical pathway has been proposed for Fe(III) porphyrins, where an initially formed α-Fe(IV)-alkyl radical adds to the alkene, followed by intramolecular substitution to form the product and regenerate the Fe(III) catalyst. researchgate.net The specific pathway followed may depend on factors such as the oxidation state of the metal, the nature of the carbene precursor, and the porphyrin ligand itself. rochester.eduresearchgate.net

Factors Governing Catalytic Activity and Stability

Steric Protection by Ortho-Substituents Preventing Dimerization

A primary pathway for the deactivation of many metalloporphyrin catalysts, especially iron porphyrins, is the formation of inactive µ-oxo dimers. rug.nlrsc.org This process involves two porphyrin molecules bridging via an oxygen atom, which blocks the catalytic sites. The introduction of bulky substituents at the ortho positions of the meso-phenyl rings, such as the two chlorine atoms in meso-tetra(2,6-dichlorophenyl)porphine, provides significant steric hindrance. mdpi.com This steric shield effectively prevents the two porphyrin units from approaching each other closely enough to form a stable µ-oxo dimer. nih.govresearchgate.net By inhibiting this deactivation pathway, the catalytic activity and operational stability of the complex are greatly enhanced. This structural feature is a key reason for the widespread use of "picket-fence" and other sterically hindered porphyrins in designing robust oxidation and carbene transfer catalysts. wku.edunih.gov

Electron-Withdrawing Effects on Reactivity and Oxidative Stability

The primary effect of the electron-withdrawing chlorine atoms is the enhancement of the reduction potential of the porphyrin ligand and, consequently, the central metal ion. This increased reduction potential makes the metalloporphyrin more resistant to oxidative degradation. In catalytic oxidation reactions, the active species is often a high-valent metal-oxo intermediate, which is a powerful oxidizing agent. While this high reactivity is essential for catalysis, it can also lead to the oxidative destruction of the catalyst itself. By rendering the porphyrin ring more electron-deficient, the chloro substituents make it less susceptible to attack by the active oxygen species, thereby increasing the catalyst's robustness and operational lifetime.

Furthermore, the electron-withdrawing nature of the substituents can enhance the catalytic activity of the metallocomplex. For instance, in the case of iron porphyrins, which are often used to mimic the action of cytochrome P450 enzymes, electron-withdrawing groups on the porphyrin ring are known to promote the formation of the high-valent iron-oxo species that is responsible for oxygen transfer to the substrate. researchgate.net This is because the electron-deficient nature of the porphyrin ligand stabilizes the highly oxidized metal center. Research on various meso-substituted porphyrins has shown that the presence of electron-withdrawing groups enhances the facility of the monoelectronic reduction of the porphyrin, a key step in many catalytic cycles. mdpi.com

Further modifications to the H₂TDCPP framework, such as the introduction of nitro groups at the β-pyrrole positions, can even more dramatically enhance the electron-withdrawing character. The iron(III) complex of a β-hexanitro-derivative of H₂TDCPP has been shown to be a remarkably effective catalyst for the epoxidation of cyclooctene and the hydroxylation of alkanes using mild oxidants like dilute hydrogen peroxide or molecular oxygen, without the need for a cocatalyst. researchgate.net This heightened reactivity is attributed to the extreme redox potentials of these modified porphyrins. researchgate.net

The following table summarizes the effect of substituents on the redox potentials of porphyrin derivatives, illustrating the general principle that electron-withdrawing groups facilitate the reduction of the porphyrin system.

Porphyrin DerivativeGround-State Reduction Potential (V vs. SCE)Effect of Substituent
Tetraphenylporphyrin (B126558) (TPP)-1.21Reference
β-Formyl-TPP-1.05Electron-withdrawing, facilitates reduction
meso-Benzoyl-TPP-0.97Electron-withdrawing, facilitates reduction

This table illustrates the general trend of how electron-withdrawing groups affect the reduction potential of porphyrin systems. Specific values for meso-Tetra(2,6-dichlorophenyl)porphine may vary but will follow this trend.

Comparison of Homogeneous and Heterogeneous Catalytic Systems

Metallocomplexes of meso-tetra(2,6-dichlorophenyl)porphine have demonstrated considerable catalytic utility in both homogeneous and heterogeneous systems. The choice between a homogeneous and a heterogeneous catalyst often involves a trade-off between activity, selectivity, and practical considerations such as catalyst recovery and reusability.

Homogeneous Catalysis

In homogeneous systems, metallocomplexes of H₂TDCPP are dissolved in the reaction medium, ensuring maximum accessibility of the catalytic sites to the reactants. This often leads to high catalytic activity and selectivity under mild reaction conditions. For example, the iron(III) complex of H₂TDCPP has been shown to be a highly efficient catalyst in photoredox reactions, achieving high recycle numbers for the photoreduction of carbon tetrachloride by alcohols. rsc.org Similarly, manganese complexes of H₂TDCPP are effective catalysts for monooxygenase-like oxidation of hydrocarbons. The high solubility of these catalysts in organic solvents facilitates detailed mechanistic studies through spectroscopic techniques.

However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products. This not only complicates product purification but also prevents the easy recovery and reuse of the often-expensive porphyrin catalyst, which is a major obstacle for industrial applications. Furthermore, in some oxidation reactions, the homogeneous catalyst can undergo self-destruction through bimolecular pathways, leading to deactivation. mdpi.com

Heterogeneous Catalysis

To overcome the limitations of homogeneous systems, metallocomplexes of H₂TDCPP can be immobilized on solid supports, creating heterogeneous catalysts. This approach offers several advantages, including straightforward catalyst-product separation, enhanced catalyst stability, and the potential for continuous flow reactor applications.

A notable example is the immobilization of a ruthenium(II) complex of H₂TDCPP, [Ru(II)(TDCPP)(CO)(EtOH)], within the mesoporous channels of MCM-41, a type of silica (B1680970) molecular sieve. nih.gov This heterogeneous catalyst has been successfully employed for the selective epoxidation of various alkenes using 2,6-dichloropyridine N-oxide as the oxidant. nih.gov The supported catalyst demonstrated good yields and selectivities and could be reused multiple times. After three runs, totaling 11,691 turnovers, the catalyst retained 67% of its initial activity. nih.gov The loss of activity was attributed to a combination of catalyst leaching and deactivation. nih.gov

The following table provides a comparison of the catalytic performance of a meso-tetra(2,6-dichlorophenyl)porphine metallocomplex in a heterogeneous system with related homogeneous systems. A direct comparison for the same reaction and metal center is often not available in the literature, but the data illustrates the general performance characteristics of each type of system.

Catalyst SystemReactionSubstrateOxidantYield (%)Turnover Number (TON)Reusability
Heterogeneous
[Ru(TDCPP)(CO)]/MCM-41 nih.govEpoxidationStyrene2,6-dichloropyridine N-oxide85>3800 per runRetained 67% activity after 3 runs (11,691 total TON)
Homogeneous
Mn(TDCPP)Cl (related system) mdpi.comEpoxidationStyreneIodosylbenzene-780 (before deactivation)Not typically reusable
Fe(TDCPP)Cl rsc.orgPhotoreductionCarbon TetrachlorideAlcohols-High recycle numbersNot typically reusable

This table presents data from different studies to illustrate the performance of homogeneous and heterogeneous systems. Direct comparison should be made with caution due to varying reaction conditions and metal centers.

Functionalization Strategies and Novel Derivatives of Meso Tetra 2,6 Dichlorophenyl Porphine

Peripheral Functionalization of the Porphyrin Macrocycle

The β-pyrrolic positions of the porphyrin core are susceptible to electrophilic substitution, enabling the direct introduction of various functional groups onto the macrocycle's periphery.

Electrophilic halogenation is a key method for modifying the porphyrin core. The reaction of meso-tetra(2,6-dichlorophenyl)porphine or its metal complexes with brominating agents leads to the substitution of hydrogen atoms at the eight β-pyrrolic positions. This process yields highly halogenated, electron-deficient porphyrins. The bromination of the zinc(II) complex of meso-tetra(2,6-dichlorophenyl)porphine is a known transformation that results in a perbrominated macrocycle, significantly altering the electronic properties of the parent compound. researchgate.net

ReactantProductFunctionalization Type
Zn(II) meso-tetra(2,6-dichlorophenyl)porphineZn(II) β-octabromo-meso-tetra(2,6-dichlorophenyl)porphinePeripheral Halogenation

Nitration offers a powerful route to introduce strongly electron-withdrawing nitro groups onto the porphyrin skeleton, drastically modifying its redox potentials. Research has demonstrated that the reaction can be controlled to achieve different degrees of nitration.

Dodecanitration: A one-pot synthesis method has been developed for the extensive nitration of metallated meso-tetra(2,6-dichlorophenyl)porphyrin (M-TDCPP, where M = Zn(II) or Ni(II)). researchgate.net This process introduces twelve nitro substituents in total: one at each of the eight peripheral β-positions and one at a meta-position of each of the four meso-aryl rings. researchgate.net The resulting dodecanitrated complexes are obtained in yields of approximately 50% and exhibit exceptionally high reduction potentials, shifted by more than +1.6 V compared to the parent M-TDCPP complexes. researchgate.net

Heptanitration: Selective nitration can also be achieved. For instance, manganese tetra-(2,6-dichlorophenyl)-β-heptanitroporphyrin has been prepared through the selective heptanitration of the corresponding zinc complex, followed by demetallation and remetallation with manganese. researchgate.net This derivative acts as a three-electron reservoir, capable of undergoing three successive, reversible reductions at unusually high potentials. researchgate.net

Parent CompoundNitration ProductKey FeaturesYield
Zn(II) or Ni(II) TDCPPDodecanitro-M-TDCPP8 β-nitro groups, 4 aryl meta-nitro groups~50%
Zn(II) TDCPPHeptanitro-TDCPP (as precursor)7 β-nitro groupsN/A

Functionalization at Meso-Aryl Substituents

The 2,6-dichlorophenyl groups at the meso-positions provide robust handles for post-synthetic modification, allowing for the attachment of diverse functionalities without altering the porphyrin core itself.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, enabling the modification of the meso-aryl substituents. While the chlorine atoms of H₂TDCPP are generally unreactive under standard Suzuki conditions, synthetic strategies often involve preparing an analogous porphyrin with more reactive halogens, such as bromine or iodine, at the 2 and 6 positions of the phenyl rings. For example, a porphyrin synthesized from 2,6-dibromo-4-trimethylsilylbenzaldehyde can be functionalized post-macrocyclization. acs.org This palladium-catalyzed reaction couples the aryl halides with a wide range of arylboronic acids, allowing for the construction of elaborate "bis-pocket" porphyrins where new aryl groups are installed at the periphery. acs.orgnih.gov This strategy has been used to install groups like 3,5-difluorophenyl and 4-fluorophenyl with moderate to high yields. acs.org

Arylboronic Acid CoupledIsolated YieldReference
Phenylboronic acid84% acs.org
4-Fluorophenylboronic acid71% acs.org
3,5-Difluorophenylboronic acid66% acs.org
4-(Trifluoromethyl)phenylboronic acid72% acs.org

Table data reflects coupling with a meso-tetra(2,6-dibromo-4-trimethylsilylphenyl)porphyrin, illustrating the Suzuki-Miyaura strategy on meso-aryl substituents.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and modular approach for functionalizing porphyrins. beilstein-journals.org The strategy for modifying H₂TDCPP derivatives via CuAAC is typically a two-step process. First, an alkyne or azide (B81097) functionality is introduced onto the meso-aryl rings. This can be accomplished using methods like the Suzuki-Miyaura coupling to attach an alkyne-bearing molecule. Second, the resulting alkyne- or azide-functionalized porphyrin is reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This method allows for the covalent attachment of a vast array of molecules, including biomolecules, polymers, and fluorescent tags, to the porphyrin scaffold.

StepReaction TypeDescription
1Pre-functionalization (e.g., Suzuki Coupling)An alkyne or azide group is installed on the meso-aryl substituent.
2Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)The functionalized porphyrin is "clicked" with a complementary molecule to form a triazole-linked conjugate.

The 1,3-dipolar cycloaddition is a powerful reaction for creating five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org In the context of porphyrin chemistry, the double bonds at the β-pyrrolic positions of the macrocycle can act as dipolarophiles. Specifically, meso-tetra(2,6-dichlorophenyl)porphine can undergo regioselective [3+2] cycloaddition with 1,3-dipoles like azomethine ylides. frontierspecialtychemicals.com These ylides, often generated in situ from the reaction of an aldehyde and an α-amino acid, react with one of the β,β'-double bonds of the porphyrin. The reaction results in the formation of a new five-membered nitrogen-containing ring fused to the porphyrin macrocycle, converting the porphyrin into a more reduced and non-planar chlorin-type or bacteriochlorin-type structure. This modification significantly perturbs the aromaticity and, consequently, the photophysical properties of the chromophore. frontierspecialtychemicals.com

Synthesis of Expanded Porphyrinoids and Other Conjugated Systems

The synthesis of expanded porphyrinoids and other extended π-conjugated systems derived from or incorporating the meso-tetra(2,6-dichlorophenyl)porphine framework is a specialized area of research. Rather than direct functionalization of the pre-formed porphyrin, the predominant strategies involve the de novo synthesis using precursors that already contain the 2,6-dichlorophenyl substituents. These methods allow for the construction of larger, more complex macrocycles with unique electronic and conformational properties. Key precursors in these syntheses include meso-substituted dipyrromethanes, tripyrranes, and other polypyrrolic chains.

One of the foundational strategies for creating expanded porphyrins with meso-aryl groups, such as the 2,6-dichlorophenyl group, is the acid-catalyzed condensation of appropriate pyrrolic precursors. iupac.orgnih.gov These reactions, often variants of the MacDonald [3+2] or Lindsey methodologies, provide access to a variety of expanded macrocycles. nih.govnih.gov The sterically demanding 2,6-dichlorophenyl groups play a crucial role in directing the cyclization reactions and influencing the stability and properties of the resulting expanded porphyrinoids. nih.gov

A significant approach involves the synthesis of linear polypyrromethanes bearing meso-2,6-dichlorophenyl substituents, which can then be cyclized to form various expanded porphyrin systems. For instance, a meso-2,6-dichlorophenyl pentapyrrin has been synthesized and characterized. This open-chain polypyrrole is a key intermediate for accessing pentaphyrins like sapphyrins. nih.gov The synthesis of such precursors is critical, as their subsequent condensation reactions open the door to a range of larger, conjugated macrocycles.

Synthesis of Sapphyrins and Core-Modified Analogs

Sapphyrins are rsc.orgpentaphyrins, a class of expanded porphyrins that have garnered significant interest. The synthesis of meso-aryl substituted sapphyrins, including those with 2,6-dichlorophenyl groups, can be achieved through the condensation of a tripyrrane with a 2,5-bis(hydroxymethyl)heterocycle, such as a bithiophene diol. This [3+2] condensation strategy allows for the incorporation of different heterocyclic units into the porphyrinoid core, leading to core-modified sapphyrins.

The reaction conditions, particularly the nature of the acid catalyst (protic vs. Lewis acid), can significantly influence the product distribution, yielding not only the desired sapphyrin but also other porphyrinoids like rubyrins.

Precursor 1Precursor 2ProductCatalystYield (%)Reference
meso-(2,6-dichlorophenyl)tripyrraneBithiophene diolmeso-(2,6-dichlorophenyl)dithiasapphyrinProtic Acid16-36
meso-(2,6-dichlorophenyl)tripyrraneBithiophene diolmeso-(2,6-dichlorophenyl)dithiasapphyrinLewis AcidVariable

This table represents a general synthetic approach described in the literature for meso-aryl sapphyrins. Specific yields for the 2,6-dichlorophenyl derivative may vary.

Synthesis of Hexaphyrins and Higher Expanded Porphyrins

The synthesis of hexaphyrins, which contain six pyrrolic or heterocyclic units, often utilizes meso-aryl-substituted tripyrranes as key building blocks. nih.gov The condensation of a meso-(2,6-dichlorophenyl)tripyrrane with an appropriate diformyl or dihydroxymethyl species under acidic conditions can lead to the formation of A₄B₂-type hexaphyrins, where four meso positions are substituted with 2,6-dichlorophenyl groups.

The choice of substituents on the precursors has been shown to be critical in directing the outcome of these complex cyclizations. For example, the use of electron-withdrawing groups like pentafluorophenyl has been successful in the synthesis of various expanded porphyrins, and similar principles apply to the use of 2,6-dichlorophenyl groups. nih.gov

Precursor(s)Product TypeCatalystKey StrategyReference
meso-(2,6-dichlorophenyl)tripyrraneA₄B₂-HexaphyrinAcid Catalyst[3+3] Condensation nih.gov
meso-(2,6-dichlorophenyl)dipyrromethaneHigher Expanded PorphyrinsAcid CatalystMulti-component Condensation nih.gov

This table illustrates synthetic strategies for hexaphyrins and higher expanded porphyrins based on established methodologies for meso-aryl substituted systems.

The synthesis of even larger systems, such as heptaphyrins and octaphyrins, often results from one-pot acid-catalyzed condensations of simpler precursors like pyrrole (B145914) and an aryl aldehyde (e.g., 2,6-dichlorobenzaldehyde), albeit typically in lower yields and as part of a complex mixture of products. iupac.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its excited-state extension, Time-Dependent DFT (TD-DFT), have become standard tools for investigating large molecules like porphyrins due to their favorable balance of computational cost and accuracy. nih.gov These methods are widely applied to predict the geometric and electronic properties of porphyrin-based systems. nih.gov The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. For porphyrins, hybrid functionals such as B3LYP are commonly used, often paired with basis sets like 6-31G*, to predict ground and excited-state geometries. nih.govrsc.org

TD-DFT calculations are essential for interpreting the electronic absorption spectra of porphyrins, which are characterized by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. rsc.org These absorptions arise from π → π* electronic transitions within the porphyrin macrocycle. rsc.org Gouterman's four-orbital model, which considers transitions involving the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1), provides a fundamental framework for understanding these spectra. rsc.org

For meso-Tetra(2,6-dichlorophenyl)porphine, TD-DFT calculations aim to reproduce the experimentally observed absorption maxima. Experimental data for this compound dissolved in toluene (B28343) shows a characteristic Soret band peak at 419.0 nm. The accuracy of TD-DFT predictions is highly dependent on the chosen functional; while standard functionals are often sufficient, they can fail to describe charge-transfer states accurately. nih.gov In such cases, range-separated functionals like CAM-B3LYP may offer improved performance, though they can have their own limitations for non-charge-transfer transitions. nih.govchemrxiv.org

Table 1: Experimental Absorption and Emission Data for meso-Tetra(2,6-dichlorophenyl)porphine in Toluene This interactive table summarizes key experimental photophysical data which computational models aim to replicate.

Property Wavelength (nm) Molar Extinction (€) (cm⁻¹/M) Notes
Soret Band (Absorption) 419.0 299,000 The most intense absorption band, characteristic of porphyrins.
Fluorescence Emission ~650 and ~715 Not Applicable The fluorescence quantum yield is very low at 0.0019.

Data sourced from measurements using a Cary 3 spectrophotometer and Spex FluoroMax fluorometer.

The porphyrin macrocycle is not perfectly rigid and can adopt various non-planar conformations, primarily due to steric strain imposed by bulky peripheral substituents. lsu.edu The primary non-planar distortions are described as saddled (sad) and ruffled (ruf). DFT calculations are used to model these conformations, determine their relative stabilities, and predict the equilibrium geometry of the macrocycle.

In meso-Tetra(2,6-dichlorophenyl)porphine, the chlorine atoms at the ortho positions of the meso-phenyl rings introduce significant steric hindrance. This forces the phenyl groups to orient nearly perpendicular to the porphyrin plane. This arrangement minimizes steric repulsion and, in turn, favors a more planar macrocyclic conformation compared to porphyrins with less bulky ortho-substituents. ias.ac.in Studies on similarly ortho-substituted porphyrins, such as 5,10,15,20-tetrakis(2',6'-difluorophenyl)porphyrin, have shown that the macrocycle remains nearly planar. ias.ac.in

Normal-Coordinate Structural Decomposition (NSD) is a computational technique used to quantify the degree and type of non-planar distortions, providing a detailed profile of the contributions from saddling, ruffling, and other modes. beilstein-journals.org

Table 2: Common Porphyrin Macrocycle Conformations This interactive table outlines the major conformations a porphyrin ring can adopt.

Conformation Description Driving Factor
Planar All 24 core atoms of the macrocycle lie in the same plane. Low steric strain from peripheral groups.
Saddled (sad) Opposite pyrrole (B145914) rings are tilted up and down relative to the mean plane. Steric hindrance between meso-substituents and β-pyrrole positions. beilstein-journals.org
Ruffled (ruf) Adjacent pyrrole rings are tilted in opposite directions, twisting the macrocycle. Steric hindrance between meso-substituents.

| Doming (dom) | All pyrrole rings are tilted in the same direction out of the plane. | Often induced by the coordination of a metal ion with a large ionic radius. |

DFT calculations are a powerful tool for investigating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the structures and energies of transition states. This provides crucial insights into the kinetics and thermodynamics of chemical reactions.

For instance, the iron(III) complex, iron meso-tetra(2,6-dichlorophenyl)porphyrin chloride, has been identified as a highly efficient catalyst for the photoreduction of carbon tetrachloride by alcohols. rsc.org A theoretical study of this process using DFT could elucidate the catalytic cycle. Such a study would model key steps, including the initial photoreduction of the Fe(III) center to Fe(II), the binding of substrates, and the subsequent electron transfer events leading to the reduction of carbon tetrachloride. By calculating the energy barriers for each step, researchers can understand the factors contributing to the catalyst's high efficiency and high recycle numbers observed experimentally. rsc.org

Analysis of Intermolecular Interactions

The self-assembly, crystal packing, and molecular recognition properties of porphyrins are governed by non-covalent intermolecular interactions. Computational methods are employed to analyze the nature and strength of these forces, which include hydrogen bonds, halogen bonds, and π-π stacking.

For meso-Tetra(2,6-dichlorophenyl)porphine, the dichlorophenyl groups play a key role in mediating these interactions. DFT studies can model the formation of dimers and larger aggregates. A particularly relevant interaction is the potential for C-H···Cl hydrogen bonds between the ortho-C-H of a phenyl ring on one molecule and an ortho-chlorine atom on an adjacent molecule. nih.gov Theoretical studies on related porphyrins have shown such interactions to be significant in stabilizing dimeric structures. nih.gov

Computational techniques like Natural Bond Orbital (NBO) analysis can be used to probe the electronic nature of these weak interactions, while Hirshfeld surface analysis provides a visual and quantitative method for mapping all intermolecular contacts within a crystal lattice. beilstein-journals.orgnih.gov While the bulky phenyl groups, oriented perpendicularly to the macrocycle, may hinder face-to-face π-π stacking, they provide ample opportunity for edge-to-face and other van der Waals interactions. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation / Synonym
meso-Tetra(2,6-dichlorophenyl)porphine H2T(2,6-DCPP)
Iron meso-tetra(2,6-dichlorophenyl)porphyrin chloride Fe(tdcpp)Cl
5,10,15,20-tetrakis(2',6'-difluorophenyl)porphyrin H2T(2,6-DFP)P
meso-tetraphenylporphyrin H2TPP

Supramolecular Assemblies and Intermolecular Interactions

Aggregation Behavior in Solution

The aggregation of porphyrin molecules in solution is a well-documented phenomenon, primarily driven by attractive π-π stacking interactions between the aromatic macrocycles. However, the extent of this aggregation can be significantly tempered by the steric hindrance imposed by peripheral substituents.

In solution, porphyrins can exist in a dynamic equilibrium between monomeric and dimeric species, and in some cases, larger aggregates. This equilibrium is influenced by factors such as concentration, solvent polarity, and temperature. For many porphyrins, the formation of dimers is a primary step in the aggregation process. While specific quantitative data for the monomer-dimer equilibrium of meso-Tetra(2,6-dichlorophenyl)porphine is not extensively detailed in the available literature, the principles governing this equilibrium are well-understood from studies of related porphyrin systems. The equilibrium constant for dimerization is a measure of the propensity of the porphyrin to self-associate.

The presence of the eight chlorine atoms in the 2,6-positions of the four phenyl rings of meso-Tetra(2,6-dichlorophenyl)porphine creates a significant steric barrier around the porphyrin core. This steric crowding, often referred to as a "picket-fence" effect, effectively shields the porphyrin π-system, thereby hindering the close approach required for strong π-π stacking interactions. Consequently, this steric hindrance leads to a reduced tendency for aggregation in solution when compared to less sterically hindered porphyrins like meso-tetraphenylporphyrin. Studies on similarly structured porphyrins have shown that bulky substitutions on the meso-phenyl rings can significantly reduce the severity of aggregation. unl.edu This effect is crucial in maintaining the porphyrin in its monomeric form, which can be essential for certain applications where aggregation is detrimental.

The table below summarizes the general influence of meso-substituents on the aggregation behavior of porphyrins.

Substituent Type at meso-Phenyl RingsSteric HindranceTendency for Aggregation
Hydrogen (no phenyl rings)LowModerate
Unsubstituted PhenylModerateHigh
2,6-Dichlorophenyl High Low
2,4,6-TrimethylphenylHighLow

π-π Stacking Interactions in Solid State and Solution

π-π stacking is a fundamental non-covalent interaction that plays a pivotal role in the organization of aromatic molecules, including porphyrins, in both the solid state and in solution aggregates. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In the solid state, porphyrins often adopt a co-facial arrangement, leading to the formation of one-dimensional stacks. The interplanar distance in these stacks is a key parameter that characterizes the strength of the π-π interactions, with typical distances being around 3.5 Å. nih.gov The introduction of bulky substituents, such as the 2,6-dichloro groups in meso-Tetra(2,6-dichlorophenyl)porphine, is expected to increase this interplanar distance, thereby weakening the π-π stacking interactions. This concept is supported by studies on "picket-fence" type porphyrins, where edge functionalization with sterically demanding groups effectively suppresses π-π stacking.

In solution, these weakened π-π interactions contribute to the reduced aggregation tendency, as mentioned previously. The controlled modulation of π-π stacking through steric hindrance is a powerful strategy in the design of porphyrin-based materials with desired photophysical and electronic properties, as strong aggregation can often lead to quenching of fluorescence and altered electronic behavior.

Directed Self-Assembly and Dimeric Structures

The principles of molecular recognition and self-assembly can be harnessed to direct the formation of specific supramolecular structures. For porphyrins, this can involve the use of complementary interactions to favor the formation of discrete dimers or other well-defined aggregates over random aggregation.

While the steric hindrance of meso-Tetra(2,6-dichlorophenyl)porphine disfavors random π-π stacking, it is conceivable that specific dimeric structures could be formed through other directing forces, such as coordination to a central metal ion or through the introduction of other functional groups capable of hydrogen bonding or other specific interactions. For instance, cofacial porphyrin dimers can be constructed using chemical linkers of varying lengths and flexibility, which enforce a specific spatial arrangement of the porphyrin units. nih.gov The enhanced electron-transfer properties observed in some of these cofacial dimers highlight the functional advantages of such controlled assemblies. nih.gov Although specific examples of directed self-assembly to form dimeric structures of meso-Tetra(2,6-dichlorophenyl)porphine are not prominently reported, the inherent structural features of this molecule make it a candidate for such supramolecular engineering.

Future Research Directions and Emerging Applications

Exploration of New Catalytic Transformations

The catalytic prowess of metallated meso-Tetra(2,6-dichlorophenyl)porphine derivatives has been demonstrated in several reactions, and further exploration promises to unveil new and efficient catalytic systems.

The iron(III) complex, Fe(TDCIPP)Cl, has been shown to be a highly efficient catalyst for the photoreduction of carbon tetrachloride by alcohols. rsc.org This suggests its potential in other photoredox reactions for environmental remediation or organic synthesis. Future research could focus on expanding the substrate scope of these photoreduction reactions, including the degradation of other halogenated organic pollutants. rsc.org

Furthermore, metalloporphyrins are known to be effective catalysts for oxidation reactions, mimicking the action of cytochrome P-450 enzymes. mdpi.com The electron-withdrawing nature of the dichlorophenyl groups in TDCIPP can enhance the catalytic activity of its metal complexes. Research into the catalytic oxidation of various organic substrates, such as alkanes, alkenes, and sulfides, using manganese, iron, or ruthenium complexes of TDCIPP is a promising area. mdpi.comnih.gov For instance, the iron(III) complex of a related β-hexanitro-TDCIPP has shown remarkable activity in the epoxidation of cyclooctene (B146475). researchgate.net

Another significant area of exploration is the use of TDCIPP metal complexes in CO₂ cycloaddition reactions. researchgate.netconsensus.app The conversion of CO₂ into valuable chemicals like cyclic carbonates is a critical area of green chemistry. Investigating the efficacy of various metal complexes of TDCIPP, such as zinc, cobalt, and copper, for the cycloaddition of CO₂ with a range of epoxides under mild conditions could lead to the development of highly selective and reusable catalysts. researchgate.net

The catalytic activity of a selection of metalloporphyrins in various reactions is summarized in the table below, highlighting the potential for TDCIPP-based catalysts.

CatalystReactionSubstrateProductYield/EfficiencyReference
Fe(TDCIPP)ClPhotoreductionCarbon Tetrachloride-High recycle numbers rsc.org
Fe(III) β-hexanitro-TDCPPEpoxidationCycloocteneCyclooctene oxide97% yield researchgate.net
M(II)-meso-tetrakis(2,3-dichlorophenyl)porphyrins (M=Zn, Co, Cu)CO₂ CycloadditionStyrene (B11656) OxideStyrene CarbonateHigh conversions researchgate.netconsensus.app
Mn(III) porphyrins on MCM-41EpoxidationStyreneStyrene OxideGood activity and selectivity mdpi.com
(FeTPPF₂₈)₂OC-C CouplingN-phenyl-2-naphthylamineBiaryl compound- nih.gov

Integration into Advanced Functional Materials

The robust nature and versatile coordination chemistry of meso-Tetra(2,6-dichlorophenyl)porphine make it an excellent building block for the creation of advanced functional materials such as Metal-Organic Frameworks (MOFs), polymers, and other nanocomposites.

Porphyrin-based MOFs have garnered significant attention due to their high porosity, large surface area, and potential applications in gas storage, separation, and catalysis. nih.gov The dichlorophenyl groups of H₂TDCIPP can be functionalized with coordinating groups, such as carboxylic acids, to serve as linkers in the synthesis of novel MOFs. nih.gov The resulting materials could exhibit unique properties for applications in areas like the photocatalytic degradation of organic pollutants in water. dntb.gov.ua The steric hindrance provided by the chlorine atoms could also influence the pore size and guest accessibility within the MOF structure.

The incorporation of TDCIPP derivatives into polymers is another promising research avenue. These porphyrin-containing polymers could be designed to have specific photophysical or catalytic properties. For example, polymers functionalized with TDCIPP could be used as heterogeneous photocatalysts for the degradation of persistent organic pollutants. rsc.org The zinc complex of TDCIPP, being fluorescent, could also be integrated into polymer films to create solid-state sensors.

Furthermore, the creation of nanocomposites by immobilizing TDCIPP complexes on solid supports like silica (B1680970) or carbon nanotubes can lead to robust and recyclable catalysts. mdpi.com For instance, a copper(II) porphyrin immobilized on multi-walled carbon nanotubes has been used as an efficient heterogeneous catalyst. The unique properties of TDCIPP suggest that its immobilization could lead to materials with enhanced catalytic activity and stability.

Development of Highly Selective Sensing Platforms

The distinct photophysical properties of meso-Tetra(2,6-dichlorophenyl)porphine and its metal complexes, particularly their fluorescence, make them ideal candidates for the development of highly selective chemosensors.

The zinc(II) complex of meso-Tetra(2,6-dichlorophenyl)porphine, Zn(TDCIPP), is known to be a fluorescent probe that can be used in imaging and analytical applications for the detection of specific analytes. Its ability to form coordination complexes with various metal ions and other molecules can lead to changes in its fluorescence emission, forming the basis of a sensing mechanism. nih.gov Future research could focus on developing Zn(TDCIPP)-based sensors for a range of environmentally and biologically important ions. nih.govcuny.edu

The development of "turn-on" fluorescent sensors, where the fluorescence intensity increases upon binding to the analyte, is a particularly attractive goal. nih.gov This can be achieved through various mechanisms, including the displacement of a quencher molecule. The interaction of Zn(TDCIPP) with different analytes can be systematically studied to design sensors with high selectivity and sensitivity.

Electrochemical sensors based on TDCIPP are another promising area. The electropolymerization of porphyrins onto electrode surfaces can create modified electrodes with enhanced sensitivity for the detection of various compounds. researchgate.net For example, a sensor based on electropolymerized poly[meso-tetrakis(2-thienyl)porphyrin] has been developed for the detection of explosives. researchgate.net Similar strategies could be employed with TDCIPP derivatives to create sensors for a range of target molecules.

The table below summarizes the sensing applications of various porphyrin-based systems, indicating the potential for developing new sensors based on TDCIPP.

Porphyrin SystemAnalyteSensing MechanismReference
Zn(TDCIPP)Metal Ions/AnalytesFluorescence
Porphyrin-based MOFsMercury(II) ionsFluorescence and Colorimetric nih.gov
Poly[meso-tetrakis(2-thienyl)porphyrin]ExplosivesElectrochemical researchgate.net
meso-Tetraphenylporphyrin/Co(II)TPPThiocyanate (SCN⁻)Colorimetric and Fluorescent mdpi.com

Theoretical Predictions and Computational Design of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of novel meso-Tetra(2,6-dichlorophenyl)porphine derivatives and guiding their synthesis for specific applications. researchgate.netresearchgate.netnih.gov

DFT calculations can be employed to study the influence of different substituents on the electronic structure, redox potentials, and spectroscopic properties of the TDCIPP core. nih.gov This is exemplified by a study on the one-pot dodecanitration of Zn(TDCIPP) and Ni(TDCIPP), which resulted in complexes with extremely high reduction potentials. researchgate.net The experimental results were supported by theoretical calculations, demonstrating the power of computational chemistry in predicting the properties of novel porphyrin derivatives. Such studies can guide the synthesis of porphyrins with tailored redox properties for applications in catalysis or as electron-acceptor materials.

Theoretical modeling can also be used to design new TDCIPP-based catalysts with enhanced activity and selectivity. By simulating the interaction of different substrates with the catalytic center of a metallated TDCIPP, it is possible to understand the reaction mechanism and identify structural modifications that could improve catalytic performance. researchgate.net For example, computational studies can help in designing catalysts for specific oxidation reactions or for the activation of small molecules like CO₂.

Furthermore, computational methods can aid in the design of new functional materials incorporating TDCIPP. For instance, the interaction of TDCIPP-based linkers within a MOF structure can be modeled to predict the resulting framework's porosity and stability. nih.gov Similarly, the electronic properties of TDCIPP-containing polymers can be calculated to assess their potential in electronic and optoelectronic devices. The combination of theoretical predictions and experimental synthesis will be crucial for the rapid development of new materials based on meso-Tetra(2,6-dichlorophenyl)porphine.

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